molecular formula C10H7F3N2S B103003 1-(3-Trifluoromethylphenyl)imidazoline-2-thione CAS No. 17452-08-3

1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Cat. No.: B103003
CAS No.: 17452-08-3
M. Wt: 244.24 g/mol
InChI Key: FQMZFHKIYYCCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Trifluoromethylphenyl)imidazoline-2-thione is a useful research compound. Its molecular formula is C10H7F3N2S and its molecular weight is 244.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZFHKIYYCCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169846
Record name 1-(3-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-08-3
Record name 1-(3-Trifluoromethylphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The trifluoromethyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making its incorporation into heterocyclic scaffolds a key strategy in the design of novel therapeutic agents.[1] This document outlines a probable synthetic pathway, details expected characterization data based on available information and analysis of analogous structures, and discusses potential biological activities.

Introduction

Imidazoline-2-thione derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-HIV properties. The introduction of a trifluoromethylphenyl group to this scaffold is anticipated to modulate its physicochemical and pharmacological properties. The strong electron-withdrawing nature of the trifluoromethyl group can impact the molecule's interaction with biological targets and enhance its membrane permeability. This guide details a feasible synthetic route and the analytical characterization of the title compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-(3-trifluoromethylphenyl)ethylenediamine, followed by cyclization with carbon disulfide.

G A 3-Trifluoromethylaniline C N-(3-Trifluoromethylphenyl)ethylenediamine A->C Base, Solvent (e.g., Na2CO3, H2O/Toluene) B 2-Chloroethylamine Hydrochloride B->C E This compound C->E Xylene, Reflux D Carbon Disulfide (CS2) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-(3-Trifluoromethylphenyl)ethylenediamine

This protocol is adapted from general methods for the synthesis of N-substituted anilines.

  • Reaction Setup: To a round-bottom flask, add 3-trifluoromethylaniline (1 equivalent), 2-chloroethylamine hydrochloride (1.2 equivalents), and a suitable base such as sodium carbonate (2.5 equivalents).

  • Solvent: Add a biphasic solvent system, such as water and toluene.

  • Reaction Conditions: Stir the mixture vigorously at reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(3-trifluoromethylphenyl)ethylenediamine.

Experimental Protocol: Synthesis of this compound

This procedure is based on the general synthesis of 1-arylimidazolidine-2-thiones.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-trifluoromethylphenyl)ethylenediamine (1 equivalent) in xylene.

  • Reagent Addition: Add carbon disulfide (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the mixture, which may result in the precipitation of the product. The solid can be collected by filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Characterization Data

The structural elucidation of this compound is based on spectroscopic and physical data.

Parameter Data
Molecular Formula C₁₀H₉F₃N₂S
Molecular Weight 262.25 g/mol
Melting Point Not available in the search results.
Appearance Expected to be a crystalline solid.
Mass Spectrometry (EI) Key fragments and their relative intensities would be expected. The molecular ion peak [M]⁺ at m/z 262 should be observable.
Infrared (IR) Spectroscopy (cm⁻¹) Characteristic peaks are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), C=S stretching (thione band, ~1050-1250 cm⁻¹), and C-F stretching (strong bands, ~1100-1350 cm⁻¹).
¹H NMR Spectroscopy (ppm) Expected Signals: Aromatic protons of the trifluoromethylphenyl group would appear in the range of 7.0-8.0 ppm. The methylene protons of the imidazoline ring would likely appear as two triplets in the range of 3.5-4.5 ppm. The N-H proton of the thione group would appear as a broad singlet, typically downfield.
¹³C NMR Spectroscopy (ppm) Expected Signals: The C=S carbon (thione) would be significantly downfield, likely in the range of 180-190 ppm.[3] Aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The CF₃ carbon would also be a quartet. The methylene carbons of the imidazoline ring would be expected in the 40-50 ppm region.
¹⁹F NMR Spectroscopy (ppm) A singlet corresponding to the CF₃ group is expected, with its chemical shift dependent on the solvent and referencing standard.
Elemental Analysis Calculated for C₁₀H₉F₃N₂S: C, 45.80%; H, 3.46%; N, 10.68%. Found values should be within ±0.4% of the calculated values.

Potential Biological Activity and Signaling Pathways

  • Anticancer Activity: Many imidazole derivatives have been reported to possess anticancer properties.[3] For instance, some imidazole-2-thione derivatives have been shown to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines.[3] The trifluoromethylphenyl group may enhance this activity.

  • Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for various enzymes, such as B-Raf kinase and VEGFR-2, which are crucial in cancer signaling pathways.

  • Antimicrobial Activity: Imidazoline derivatives have been investigated for their antibacterial properties.[2] The lipophilicity imparted by the trifluoromethyl group could enhance cell wall penetration, potentially leading to improved antimicrobial efficacy.

G cluster_0 Potential Cellular Effects A 1-(3-Trifluoromethylphenyl) imidazoline-2-thione B Enzyme Inhibition (e.g., Kinases) A->B C Cell Cycle Arrest (G2/M Phase) A->C D Apoptosis Induction A->D E Antiproliferative Effects B->E C->E D->E

Caption: Plausible biological activities of the target compound.

Further investigation is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined synthetic route is practical and based on established chemical transformations. The provided characterization data, both experimental and predictive, will aid in the identification and purification of the compound. The potential for significant biological activity warrants further investigation of this molecule and its analogues in the context of drug discovery and development.

References

An In-depth Technical Guide on the Potential Biological Activity of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature did not yield specific biological activity data for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. This guide, therefore, provides an analysis based on the well-documented activities of its core chemical moieties: the imidazoline-2-thione scaffold and the trifluoromethylphenyl group. The information presented herein is intended for researchers, scientists, and drug development professionals as a framework for potential areas of investigation.

Introduction

This compound is a synthetic organic compound characterized by a central imidazoline-2-thione ring substituted with a 3-trifluoromethylphenyl group. While direct experimental evidence of its biological activity is not publicly available, the structural components suggest a range of potential pharmacological effects. The imidazoline-2-thione core is a recognized pharmacophore with diverse biological properties, and the trifluoromethylphenyl group is known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical Structure:

  • IUPAC Name: 1-[3-(Trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazole-2-thione

  • CAS Number: 17452-08-3

  • Molecular Formula: C₁₀H₇F₃N₂S

Inferred Biological Activities from Core Moieties

The potential biological activities of this compound can be inferred from the known properties of its constituent parts.

2.1. Imidazoline-2-thione Derivatives:

The imidazoline-2-thione scaffold is present in a variety of compounds with demonstrated biological activities. These include:

  • Antimicrobial and Antifungal Activity: Various derivatives of imidazoline-2-thione have been reported to exhibit inhibitory effects against a range of bacteria and fungi.[1][2][3]

  • Anti-HIV Properties: Certain imidazole-2-thione derivatives have shown potential as anti-HIV agents.[1][2][3]

  • Antihypertensive and Cardiotonic Effects: The imidazole core is a key component of molecules that interact with adrenergic and imidazoline receptors, suggesting potential cardiovascular applications.[1][3]

  • Enzyme Inhibition: Imidazole-2-thione derivatives have been investigated as inhibitors of enzymes such as dopamine β-hydroxylase.[1][3]

  • Anticancer Potential: Some mono- and di-acylated imidazolidine-2-thione derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, although the specific derivatives in one study did not show cytotoxicity.[4]

2.2. Trifluoromethylphenyl Compounds:

The incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring can significantly modulate a molecule's biological properties.[5][6] Key effects include:

  • Enhanced Metabolic Stability: The C-F bond is highly stable, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[6]

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[6]

  • Modulation of Receptor Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the phenyl ring, potentially enhancing binding affinity and selectivity for biological targets.[6] A wide range of FDA-approved drugs containing the trifluoromethyl group are used to treat various diseases.[7][8]

Postulated Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its biological effects through various mechanisms. A hypothetical signaling pathway that could be modulated by such a compound is depicted below.

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR, Kinase) Effector Downstream Effector Protein Receptor->Effector Activates/ Inhibits Compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Compound->Receptor Binds and Modulates SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse Leads to

Caption: Hypothetical signaling pathway modulated by the compound.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols outline standard methodologies for initial screening and characterization.

4.1. General Workflow for Preliminary Screening

The diagram below illustrates a typical workflow for the initial biological screening of a novel compound.

G Experimental Workflow for Compound Screening cluster_invitro In Vitro Screening cluster_cellbased Cellular Screening Start Compound Synthesis and Purification InVitro In Vitro Assays Start->InVitro CellBased Cell-Based Assays Start->CellBased EnzymeAssay Enzyme Inhibition Assays ReceptorAssay Receptor Binding Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Functional Functional Assays (e.g., Reporter Gene) Antimicrobial Antimicrobial Screening (MIC) DataAnalysis Data Analysis and Hit Identification LeadOptimization Lead Optimization DataAnalysis->LeadOptimization Identified 'Hit' EnzymeAssay->DataAnalysis ReceptorAssay->DataAnalysis Cytotoxicity->DataAnalysis Functional->DataAnalysis Antimicrobial->DataAnalysis

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, quantitative binding data, or experimental protocols for the compound 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. However, based on its chemical structure, this molecule can be classified as a ligand for I₂ imidazoline receptors. This guide, therefore, provides a comprehensive overview of the well-established mechanism of action for I₂ imidazoline receptor ligands, which is the putative mechanism for the compound . This information is intended for researchers, scientists, and drug development professionals.

Introduction to I₂ Imidazoline Receptors

Imidazoline receptors are a class of non-adrenergic binding sites that are pharmacologically distinct from adrenergic receptors. They are broadly classified into three main subtypes: I₁, I₂, and I₃.[1][2] The I₂ imidazoline receptors are of significant interest due to their potential therapeutic applications in chronic pain, neurodegenerative diseases, and psychiatric disorders.[3][4]

Unlike many classical receptors, I₂ receptors do not represent a single molecular entity but rather a heterogeneous group of binding sites.[3] The molecular identities of all I₂ receptor proteins are not fully elucidated, but key binding sites have been identified on proteins located on the outer mitochondrial membrane.[1][5] The most well-characterized of these are allosteric sites on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] Another identified I₂ binding protein is brain creatine kinase.[3] Due to this heterogeneity, the term "I₂ binding sites" is often used interchangeably with "I₂ receptors."

Putative Mechanism of Action

The primary mechanism of action for ligands targeting I₂ imidazoline receptors is the modulation of monoamine oxidase activity.[4] By binding to an allosteric site on MAO, these ligands can inhibit the enzyme's function.[4][6] This inhibition leads to a decrease in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron and in glial cells. The resulting increase in the synaptic concentration of these neurotransmitters enhances their signaling, which is believed to underpin many of the pharmacological effects of I₂ receptor ligands, including analgesia and neuroprotection.[3]

Signaling Pathway Diagram

I2_Imidazoline_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ligand 1-(3-Trifluoromethylphenyl) imidazoline-2-thione I2_Receptor I₂ Imidazoline Receptor (on Mitochondria) Ligand->I2_Receptor Binds to MAO Monoamine Oxidase (MAO-A/B) I2_Receptor->MAO Allosterically Inhibits Degraded_Monoamines Inactive Metabolites MAO->Degraded_Monoamines Degrades Increased_Monoamines Increased Synaptic Monoamines MAO->Increased_Monoamines Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Substrate Synaptic_Monoamines Monoamines Increased_Monoamines->Synaptic_Monoamines Increased Release Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT, α, D) Synaptic_Monoamines->Postsynaptic_Receptors Activates Pharmacological_Effect Pharmacological Effect (e.g., Analgesia, Neuroprotection) Postsynaptic_Receptors->Pharmacological_Effect Leads to

Caption: Putative signaling pathway for this compound.

Quantitative Data for Representative I₂ Imidazoline Ligands

The binding affinity (Ki) and functional potency (IC₅₀) of a ligand are crucial for its characterization. The following table summarizes these values for several well-studied I₂ imidazoline ligands. It is important to note that these values can vary between studies due to different experimental conditions.[2]

LigandReceptor/EnzymeKi (nM)IC₅₀ (nM)Reference Tissue/Assay
2-BFI I₂ Imidazoline Receptor70.1-Rat Brain
MAO-A-4,000 - 11,000Rat Liver Mitochondria
BU224 I₂ Imidazoline Receptor2.1-Rat Brain
Idazoxan I₂ Imidazoline Receptor--Antagonist
MAO-A-280,000Rat Liver Mitochondria
MAO-B-624,000Rat Liver Mitochondria
RS-45041-190 I₂ Imidazoline Receptor (vs [³H]-idazoxan)pKi = 8.66-Rat Kidney
MAO-A Inhibition-pIC₅₀ = 6.12In vitro
MAO-B Inhibition-pIC₅₀ = 4.47In vitro

Experimental Protocols

The characterization of a putative I₂ imidazoline ligand like this compound would involve two primary types of assays: a radioligand binding assay to determine its affinity for the I₂ receptor and a monoamine oxidase (MAO) inhibition assay to assess its functional activity.

Radioligand Binding Assay for I₂ Imidazoline Receptors

This assay determines the binding affinity (Ki) of a test compound for the I₂ imidazoline receptor.[2]

a) Tissue Preparation:

  • Homogenize whole brain or specific brain regions (e.g., cerebral cortex) from rats or rabbits in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer.

b) Competition Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific I₂ radioligand (e.g., [³H]2-BFI or [³H]idazoxan).

  • Add varying concentrations of the unlabeled test compound (this compound).

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c) Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Homogenization Membrane_Isolation Membrane Isolation Tissue_Prep->Membrane_Isolation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Isolation->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B.[2]

a) Enzyme Preparation:

  • Use commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissues rich in these enzymes (e.g., liver).

b) Inhibition Assay:

  • Pre-incubate the MAO enzyme with various concentrations of the test compound in a suitable buffer.

  • Initiate the enzymatic reaction by adding a fluorescent substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Monitor the increase in fluorescence over time using a microplate reader as the substrate is converted to a fluorescent product.

c) Data Analysis:

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of MAO activity, from the dose-response curve.

Conclusion

While direct experimental data for this compound is not currently available, its structural features strongly suggest that it acts as a ligand for I₂ imidazoline receptors. The putative mechanism of action involves binding to allosteric sites on monoamine oxidases, leading to their inhibition and a subsequent increase in synaptic monoamine levels. This proposed mechanism provides a solid foundation for the further investigation and development of this and related compounds for potential therapeutic use in a range of neurological and psychiatric conditions. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses.

References

1-(3-Trifluoromethylphenyl)imidazoline-2-thione: An Obscure Intermediate with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the discovery, development, biological activity, and mechanism of action of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione (CAS No. 17452-08-3) remains elusive. This chemical entity is primarily cataloged by commercial suppliers as a chemical intermediate, suggesting its role as a building block in the synthesis of more complex molecules rather than an end-product with documented biological effects.

Chemical vendor databases provide the basic chemical formula, C10H7F3N2S, and synonyms such as 1-[3-(Trifluoromethyl)phenyl]-1,3-dihydro-2H-imidazole-2-thione.[1] However, these sources do not offer any insights into its scientific development or application. General statements from some suppliers suggest potential applications in the pharmaceutical and agrochemical industries, but these claims are not substantiated by specific examples or research.[2][3]

Without accessible data on its biological targets, efficacy, or pharmacokinetic properties, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. The core requirements for a scientific whitepaper—verifiable data and methodologies—are not available in the public domain for this specific compound.

Further research into this compound would likely require access to internal research and development documentation from companies that may have synthesized or utilized it as part of a larger research program. Until such information becomes publicly available, a detailed technical guide on the discovery and development of this compound cannot be compiled.

References

Spectroscopic Profile of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₇F₃N₂S[1][2]
Molecular Weight244.24 g/mol [1][2]
Ionization MethodElectron Ionization (EI)[1]
Major Fragment (m/z)244 (M⁺)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3400N-H Stretch
~3100Aromatic C-H Stretch
~1600C=C Aromatic Ring Stretch
~1500N-H Bend
~1330C-F Stretch (Trifluoromethyl Group)
~1250C=S Stretch (Thione)

Note: The IR data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.[2] Specific peak values may vary depending on the experimental conditions and sample preparation.

NMR Data (¹H and ¹³C)

Currently, publicly available, experimentally determined ¹H and ¹³C NMR data for this compound is not readily accessible in the searched scientific literature and databases. Researchers requiring this specific data are advised to perform their own NMR analysis.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of volatile organic compounds.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is then vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in the beam of an IR spectrometer. The instrument measures the transmission (or absorbance) of infrared radiation at various wavenumbers.

  • Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A small amount of the sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. The solution is then transferred to a clean NMR tube.

  • Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected.

  • Spectral Analysis: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Mass_Spec Mass Spectrometry (MS) Purification->Mass_Spec Determine Molecular Weight & Formula IR_Spec Infrared Spectroscopy (IR) Purification->IR_Spec Identify Functional Groups NMR_Spec NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spec Elucidate C-H Framework Data_Analysis Combined Spectral Data Analysis Mass_Spec->Data_Analysis IR_Spec->Data_Analysis NMR_Spec->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide on the Crystallography and Molecular Structure of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, peer-reviewed crystallographic data for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione is not available at the time of this writing. This guide provides a comprehensive overview of its known molecular properties and presents a detailed crystallographic analysis of a closely related analogue, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione , as a representative example to illustrate the structural characteristics of this class of compounds.

Introduction

This compound is a heterocyclic compound featuring an imidazoline-2-thione core substituted with a 3-(trifluoromethyl)phenyl group. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with the imidazoline-2-thione scaffold. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.

This technical guide summarizes the known physicochemical properties of this compound and provides a detailed account of the synthesis and crystallographic analysis of a structural analogue. The experimental protocols and structural data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related molecular frameworks.

Molecular Properties of this compound

The fundamental molecular properties of the title compound are summarized in the table below. This information is compiled from publicly available chemical databases.

PropertyValue
Chemical Formula C₁₀H₇F₃N₂S
Molecular Weight 244.24 g/mol
CAS Number 17452-08-3
IUPAC Name 1-[3-(Trifluoromethyl)phenyl]imidazolidine-2-thione

Experimental Protocols

General Synthesis of 1-Aryl-imidazoline-2-thiones

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 1-aryl-imidazoline-2-thiones.[1] A general protocol involves the condensation of an N-arylethylenediamine with carbon disulfide.

Materials:

  • N-(3-Trifluoromethylphenyl)ethylenediamine

  • Carbon disulfide (CS₂)

  • Pyridine or another suitable solvent (e.g., xylene)

  • Ethanol (for crystallization)

Procedure:

  • To a solution of N-(3-Trifluoromethylphenyl)ethylenediamine in pyridine, add carbon disulfide.

  • Reflux the resulting reaction mixture for several hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from a suitable solvent, such as ethanol, to yield the purified product.

X-ray Crystallography Workflow

The determination of a molecule's crystal structure by single-crystal X-ray diffraction follows a well-defined workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and understanding intermolecular interactions.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of Compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer data_processing Data Processing & Integration diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Experimental workflow for X-ray crystallography.

Crystallographic and Molecular Structure of a Representative Analogue: 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione

The following data is presented for 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, a structurally related compound for which detailed crystallographic information has been published.[2] This information provides valuable insights into the likely structural features of this compound.

Crystal Data and Structure Refinement
ParameterValue
Chemical Formula C₉H₁₀N₂S
Formula Weight 178.25
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.934(2)
b (Å) 10.510(2)
c (Å) 14.128(3)
α (°) 90
β (°) 109.53(3)
γ (°) 90
Volume (ų) 1668.5(6)
Z 8
Temperature (K) 293
Wavelength (Å) 0.71073
R-factor (%) 4.6

Data sourced from Gurbanov, et al. (2025).[2]

Selected Bond Lengths and Angles

The intramolecular geometry of the imidazoline-2-thione core is defined by specific bond lengths and angles. The data for the representative analogue reveals key structural features.

Selected Bond Lengths (Å)

BondLength (Molecule A)Length (Molecule B)
S2-C2 1.668(2)1.670(2)
N1-C2 1.353(3)1.355(3)
N3-C2 1.345(3)1.348(3)
N1-C9 1.393(3)1.395(3)
N3-C4 1.398(3)1.399(3)

Data sourced from Gurbanov, et al. (2025).[2]

Selected Bond Angles (°)

AngleAngle (Molecule A)Angle (Molecule B)
N1-C2-N3 108.9(2)108.8(2)
N1-C2-S2 125.8(2)125.7(2)
N3-C2-S2 125.3(2)125.5(2)
C2-N1-C9 109.5(2)109.6(2)
C2-N3-C4 109.8(2)109.7(2)

Data sourced from Gurbanov, et al. (2025).[2]

Supramolecular Structure

In the crystalline state, molecules of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione are involved in intermolecular interactions that dictate the overall crystal packing. The primary interaction observed is the formation of pseudocentrosymmetric dimers through N—H···S hydrogen bonds.[2] Additionally, π–π stacking interactions between the aromatic rings contribute to the stability of the crystal lattice.[2] It is plausible that this compound would exhibit similar hydrogen bonding patterns, with potential for additional interactions involving the trifluoromethyl group.

Conclusion

While the specific crystal structure of this compound remains to be determined, an analysis of its molecular properties and the detailed crystallographic data of a close analogue provide a strong foundation for understanding its structural chemistry. The provided synthetic and analytical protocols offer a practical framework for researchers engaged in the study and application of this and related compounds. The elucidation of the precise crystal structure of the title compound through future experimental work is a critical step towards a complete understanding of its structure-property relationships.

References

Lack of Publicly Available Data on the Solubility and Stability of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available information regarding the solubility and stability of the compound 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. While basic physicochemical properties such as its chemical formula (C10H7F3N2S), molecular weight (244.236 g/mol ), and CAS Registry Number (17452-08-3) are documented, detailed experimental studies on its solubility in various solvents and its stability under different environmental conditions are not present in the reviewed resources.[1][2][3]

This absence of data prevents the creation of a specific technical guide with quantitative data tables and detailed experimental protocols as requested. The available information is limited to supplier product pages and database entries which do not include the necessary experimental details for an in-depth analysis.

In light of this, the following sections provide a generalized framework and standard methodologies that researchers and drug development professionals can utilize to conduct solubility and stability studies for a compound like this compound.

General Experimental Protocol for Solubility Assessment

A standard approach to determining the solubility of a novel compound involves the shake-flask method, which is considered the gold standard for its accuracy and reliability.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (pure compound)

  • A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and relevant buffer solutions at different pH values)

  • Shaking incubator or orbital shaker

  • Thermostatically controlled water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions: An excess amount of the solid compound is added to a known volume of each solvent in a sealed container.

  • Equilibration: The containers are agitated in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is expressed in units such as mg/mL or mol/L. The experiment is typically repeated at different temperatures to assess the temperature dependency of solubility.

Below is a generalized workflow for this process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature A->B Incubate C Centrifuge to separate solid B->C After equilibration D Extract and dilute supernatant C->D Collect liquid phase E Analyze concentration by HPLC D->E Inject into HPLC

Solubility Determination Workflow

General Experimental Protocol for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H2O2) solution

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: The compound solution is mixed with an acidic solution (e.g., 0.1 M HCl) and heated.

    • Basic Hydrolysis: The compound solution is mixed with a basic solution (e.g., 0.1 M NaOH) and heated.

    • Oxidative Degradation: The compound solution is treated with an oxidizing agent (e.g., 3% H2O2).

    • Photolytic Degradation: The solid compound and its solution are exposed to UV and visible light in a photostability chamber.

    • Thermal Degradation: The solid compound and its solution are subjected to high temperatures in an oven.

  • Time Points: Samples are collected at various time points from each stress condition.

  • Sample Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector helps in the characterization of the degradation products.

  • Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

The logical flow for a forced degradation study is depicted below.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_quantification Quantification A Prepare compound solution B Acidic A->B C Basic A->C D Oxidative A->D E Photolytic A->E F Thermal A->F G Collect samples at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC G->H I Calculate % degradation H->I

Forced Degradation Study Workflow

While specific data for this compound is not available, the methodologies outlined above provide a robust framework for any researcher or drug development professional to generate the necessary solubility and stability data for this and other novel compounds.

References

Potential Therapeutic Targets of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)imidazoline-2-thione, a synthetic compound identified by its CAS Registry Number 17452-08-3, belongs to a class of heterocyclic molecules that have garnered interest in medicinal chemistry.[1][2] Its structure, featuring a trifluoromethylphenyl group attached to an imidazoline-2-thione core, suggests potential interactions with various biological targets.[1] Derivatives of similar heterocyclic structures, such as 1,2,4-triazole-3-thiones, have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[3] This technical guide provides an in-depth analysis of the known therapeutic targets of this compound, focusing on the available quantitative data, experimental methodologies, and relevant signaling pathways.

Primary Therapeutic Target: TRPA1 Channel

The primary and most well-documented therapeutic target for this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4][5] TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and serves as a sensor for a wide array of noxious external stimuli and endogenous ligands associated with cellular damage.[6] Its involvement in pain, itch, and respiratory syndromes has made it a promising target for drug development.[6][7]

Research has identified this compound as a potent antagonist of the TRPA1 channel.[8] Antagonism of TRPA1 has been shown to reduce pain behavior in preclinical models, highlighting the therapeutic potential of inhibitors for conditions such as nerve damage, cold allodynia, and inflammatory pain.[8]

Quantitative Data

The inhibitory activity of this compound and related compounds against the TRPA1 channel has been quantified using in vitro assays. The following table summarizes the available data for a key antagonist of the TRPA1 channel, providing a benchmark for its potency.

CompoundTargetSpeciesAssay TypeIC50 (nM)
Formula (Ia)TRPA1HumanWhole-cell patch clamp~100
Formula (Ia)TRPA1RatWhole-cell patch clamp~101
Formula (Ia)TRPA1DogWhole-cell patch clamp~102

Data sourced from patent US9193729B2. "Formula (Ia)" is a representative potent TRPA1 antagonist described in the patent, demonstrating the potential of this chemical class.[8]

Signaling Pathways

TRPA1 Signaling Pathway

Activation of the TRPA1 channel by agonists leads to the influx of cations, primarily Ca2+ and Na+, into the neuron.[9] This influx causes membrane depolarization, which, if it reaches the threshold, triggers the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[4] The sustained influx of Ca2+ can also lead to the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, contributing to neurogenic inflammation.[10] this compound, as a TRPA1 antagonist, blocks this initial influx of ions, thereby preventing the downstream signaling events that lead to pain and inflammation.

TRPA1_Signaling_Pathway cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Allows Agonist Noxious Stimuli (e.g., AITC, Cold) Agonist->TRPA1 Activates Antagonist 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Antagonist->TRPA1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter/ Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neurotransmitter_Release ActionPotential Action Potential Generation Depolarization->ActionPotential Pain Pain Sensation ActionPotential->Pain Inflammation Neurogenic Inflammation Neurotransmitter_Release->Inflammation FLIPR_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing hTRPA1 Start->Cell_Culture Cell_Plating Plate cells in 384-well microplate Cell_Culture->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4) Cell_Plating->Dye_Loading Compound_Addition Add 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Dye_Loading->Compound_Addition Incubation Incubate to allow compound binding Compound_Addition->Incubation FLIPR Place plate in FLIPR instrument Incubation->FLIPR Agonist_Addition Add TRPA1 agonist (e.g., AITC) FLIPR->Agonist_Addition Measurement Measure fluorescence change over time Agonist_Addition->Measurement Data_Analysis Analyze data and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Literature review of trifluoromethylphenyl compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethylphenyl (TFMP) moiety being a particularly privileged scaffold. The trifluoromethyl (-CF3) group, owing to its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate.[1][2][3] Introducing a TFMP group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, increase its lipophilicity to improve membrane permeability and cell uptake, and improve its binding affinity to biological targets.[1][4][5] These advantageous properties have led to the successful development of numerous FDA-approved drugs containing the TFMP motif for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7] This technical guide provides a comprehensive review of the role of trifluoromethylphenyl compounds in medicinal chemistry, focusing on their synthesis, biological activity, and mechanisms of action in key therapeutic areas. Detailed experimental protocols for seminal assays and structured data summaries are provided to serve as a valuable resource for researchers in the field.

Anticancer Agents

The TFMP moiety is a prominent feature in a number of potent anticancer agents. Its inclusion can enhance the targeting of cancer cells and the inhibition of key signaling pathways involved in tumor proliferation and survival.[8]

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, and PDGFR-β.[9][10] This dual mechanism of action allows Sorafenib to inhibit both tumor cell proliferation and angiogenesis.[9]

Mechanism of Action: Sorafenib inhibits the RAF/MEK/ERK signaling pathway, which is often aberrantly activated in cancer, thereby blocking tumor cell proliferation.[9][11] Simultaneously, it inhibits VEGFR and PDGFR, key receptors in the angiogenic process, leading to a reduction in the tumor's blood supply.[10]

RAF_MEK_ERK_Pathway Ras Ras-GTP RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF

Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.

Synthesis: Sorafenib is a diaryl urea, and a general synthesis involves the reaction of an aniline with an isocyanate. A common route to Sorafenib involves the coupling of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6]

Sorafenib_Synthesis PicolinicAcid Picolinic Acid Intermediate1 4-chloro-N-methyl-picolinamide PicolinicAcid->Intermediate1 Halogenation, Amidation Intermediate2 4-(4-aminophenoxy)-N- methylpicolinamide Intermediate1->Intermediate2 Etherification with 4-aminophenol Sorafenib Sorafenib Intermediate2->Sorafenib Urea Formation Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib

Caption: General synthetic workflow for Sorafenib.
Selinexor: A Selective Inhibitor of Nuclear Export (SINE)

Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) that functions by blocking exportin 1 (XPO1 or CRM1).[12][13] XPO1 is responsible for the transport of numerous tumor suppressor proteins (TSPs) and oncoprotein mRNAs from the nucleus to the cytoplasm.[14]

Mechanism of Action: By inhibiting XPO1, Selinexor forces the nuclear accumulation of TSPs, such as p53, thereby restoring their tumor-suppressing functions.[13] This leads to cell cycle arrest and apoptosis in cancer cells.[12]

Selinexor_MOA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (e.g., p53) XPO1_TSP XPO1-TSP Complex TSP->XPO1_TSP Apoptosis Apoptosis TSP->Apoptosis Accumulation leads to TSP_inactive Inactive TSP XPO1_TSP->TSP_inactive Nuclear Export XPO1 XPO1 (CRM1) XPO1->XPO1_TSP Selinexor Selinexor Selinexor->XPO1 Inhibition

Caption: Selinexor inhibits XPO1, leading to nuclear retention of TSPs and apoptosis.

Antibacterial Agents

The TFMP scaffold has also been successfully employed in the development of novel antibacterial agents, particularly against drug-resistant pathogens.[7]

Trifluoromethylphenyl Pyrazole Derivatives

A series of trifluoromethylphenyl-substituted pyrazole derivatives have been synthesized and shown to possess potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Synthesis: These pyrazole derivatives can be synthesized through a multi-step process starting from a trifluoromethyl-substituted acetophenone. The general scheme involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring, and subsequent functionalization.[6]

Pyrazole_Synthesis Acetophenone 3',5'-bis(trifluoromethyl) acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone HydrazinobenzoicAcid 4-hydrazinobenzoic acid HydrazinobenzoicAcid->Hydrazone PyrazoleAldehyde Pyrazole Aldehyde Hydrazone->PyrazoleAldehyde Vilsmeier Vilsmeier-Haack Reagent Vilsmeier->PyrazoleAldehyde TargetCompounds Target Pyrazole Derivatives PyrazoleAldehyde->TargetCompounds Reductive Amination Anilines Anilines (R-NH2) Anilines->TargetCompounds

Caption: General synthetic workflow for trifluoromethylphenyl pyrazole derivatives.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected TFMP Compounds
CompoundTarget/MechanismCell LineAssay TypeIC50/ActivityReference(s)
SorafenibMulti-kinase inhibitor (RAF, VEGFR)VariousKinase InhibitionIC50 = 6-28 nM (RAF-1, B-RAF)[10][15]
PLC/PRF/5 (Hepatocellular Carcinoma)ProliferationIC50 ≈ 5.8 µM[11]
Various Solid TumorsCytotoxicityMedian IC50 = 4.3 µM[16][17]
SelinexorXPO1/CRM1 inhibitorMyeloid Leukemia LinesCytotoxicityIC50 < 0.5 µM[9]
TNBC cell linesCytotoxicityIC50 = 11-550 nM[18]
Ovarian Cancer LinesCell ViabilityIC50 = 0.1-0.96 µM[14]
Table 2: Antibacterial Activity of Trifluoromethylphenyl Pyrazole Derivatives
Compound ClassTarget Organism(s)Assay TypeMIC Range (µg/mL)Reference(s)
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazolesGram-positive bacteria (e.g., S. aureus, MRSA, E. faecalis)Broth Microdilution0.25 - 4[6][7]
N-(trifluoromethyl)phenyl substituted pyrazolesGram-positive bacteria (e.g., MRSA, E. faecalis)Broth MicrodilutionPotent activity observed[1]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (for Sorafenib)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Objective: To quantify the concentration of an inhibitor (e.g., Sorafenib) required to inhibit 50% of the VEGFR-2 kinase activity (IC50).[6]

Materials:

  • Recombinant human VEGFR-2 kinase domain[6]

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)[1]

  • ATP (at Km concentration for VEGFR-2)

  • Test compound (Sorafenib) dissolved in DMSO

  • Detection Reagent (e.g., Kinase-Glo™ MAX)[1]

  • 96-well white plates[1]

  • Luminometer[1]

Procedure:

  • Reagent Preparation: Prepare a 1x Kinase Buffer. Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 1%).[1]

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and the substrate in distilled water.[1]

  • Assay Plate Setup: Add 25 µL of the master mix to each well of a 96-well plate.[1] Add 5 µL of the serially diluted test inhibitor to the appropriate wells. Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" and "Blank" wells.[1]

  • Enzyme Addition: To initiate the reaction, add 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[1]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[1]

  • Detection: After incubation, add 50 µL of Kinase-Glo™ MAX reagent to each well. Incubate at room temperature for 15 minutes, protected from light.[1]

  • Data Acquisition: Measure the luminescence using a microplate reader.[1]

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Cellular Assay for XPO1/CRM1 Inhibition (for Selinexor)

This protocol describes a method to assess the functional inhibition of XPO1/CRM1 in cells by observing the nuclear accumulation of a known cargo protein, such as p53, using immunofluorescence.

Objective: To visualize the effect of Selinexor on the subcellular localization of XPO1 cargo proteins.

Materials:

  • Cancer cell line expressing wild-type p53 (e.g., U-2 OS)

  • Cell culture medium and supplements

  • Selinexor

  • DMSO (vehicle control)

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against p53

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of Selinexor or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-p53 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody and Staining: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. Wash again and counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: In untreated or DMSO-treated cells, p53 should be distributed between the nucleus and cytoplasm. In Selinexor-treated cells, a significant increase in the nuclear fluorescence signal for p53 should be observed, indicating the inhibition of nuclear export.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Pyrazole Derivatives

This protocol outlines the broth microdilution method to determine the MIC of antibacterial compounds.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Materials:

  • Test compound (pyrazole derivative) dissolved in DMSO

  • Bacterial strains (e.g., S. aureus, MRSA)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

MIC_Workflow Preparation Preparation Step1 Prepare two-fold serial dilutions of test compounds in microtiter plate Step2 Prepare standardized microbial inoculum Assay Assay Step3 Inoculate wells with microbial suspension Step4 Incubate plates at 37°C for 16-20 hours Results Results Step5 Visually assess microbial growth Step6 Determine Minimum Inhibitory Concentration (MIC) Step1->Step3 Step2->Step3 Step3->Step4 Step4->Step5 Step5->Step6

Caption: Workflow of the broth microdilution method for MIC determination.
  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions of the compound in MHB directly in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final desired inoculum concentration.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]

Conclusion

Trifluoromethylphenyl compounds represent a highly valuable and versatile class of molecules in medicinal chemistry. The strategic introduction of the TFMP moiety has consistently proven to be an effective strategy for enhancing the therapeutic potential of drug candidates across a spectrum of diseases. The examples of Sorafenib, Selinexor, and the antibacterial pyrazoles highlight the profound impact of this functional group on anticancer and antimicrobial activities. This guide has provided an in-depth overview of the synthesis, mechanisms of action, and biological evaluation of these compounds, supplemented with detailed experimental protocols and data summaries. It is anticipated that the continued exploration of the chemical space around the trifluoromethylphenyl scaffold will lead to the discovery of new and improved therapies for a variety of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, N-(3-trifluoromethylphenyl)ethane-1,2-diamine, followed by its cyclization with carbon disulfide.

Physicochemical Properties and Data

Table 1: Physicochemical Properties of this compound and Analogous Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Representative 1H NMR Data (δ, ppm, Solvent)
This compound C10H9F3N2S262.25Solid (Predicted)Not ReportedNot Reported
1-Phenylimidazolidine-2-thioneC9H10N2S178.25White Powder201-2033.65 (t, 2H), 4.05 (t, 2H), 7.20-7.50 (m, 5H), 8.50 (s, 1H) (DMSO-d6)
1-Methyl-3-phenylimidazolidine-2-thioneC10H12N2S192.28White Powder131.6-131.83.42 (d, 3H), 3.64 (t, 2H), 3.92 (t, 2H), 7.13-7.39 (m, 5H) (CDCl3)[1]

Experimental Protocols

This section details a plausible and adaptable two-step synthetic protocol for this compound.

Step 1: Synthesis of N-(3-Trifluoromethylphenyl)ethane-1,2-diamine

This procedure is adapted from general methods for the synthesis of N-substituted ethylenediamines, such as the reaction of an aryl halide with ethylenediamine. The Buchwald-Hartwig amination is a powerful method for this transformation.

Reaction Scheme:

Materials and Reagents:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Ethylenediamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent).

  • Finally, add ethylenediamine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, followed by 1 M NaOH, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford N-(3-trifluoromethylphenyl)ethane-1,2-diamine.

Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue/Condition
Catalyst Loading (Pd(OAc)₂)1-5 mol%
Ligand Loading (e.g., XPhos)2-10 mol%
BaseSodium tert-butoxide, Cesium carbonate
SolventToluene, Dioxane
Temperature80-120 °C
Reaction Time12-48 hours
Typical Yield70-95%
Step 2: Synthesis of this compound

This procedure is based on the established method of cyclizing N-arylethylenediamines with carbon disulfide.

Reaction Scheme:

Materials and Reagents:

  • N-(3-Trifluoromethylphenyl)ethane-1,2-diamine (from Step 1)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Triethylamine (TEA)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), dilute

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(3-trifluoromethylphenyl)ethane-1,2-diamine (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir for 15-30 minutes at room temperature.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water.

  • Acidify the solution with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Table 3: Representative Reaction Parameters for Cyclization with Carbon Disulfide

ParameterValue/Condition
BasePotassium hydroxide, Sodium hydroxide, Triethylamine
SolventEthanol, Methanol, Pyridine
TemperatureRoom temperature to reflux
Reaction Time2-24 hours
Typical Yield80-95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(3-Trifluoromethylphenyl)ethane-1,2-diamine cluster_step2 Step 2: Synthesis of this compound A 1-Bromo-3-(trifluoromethyl)benzene + Ethylenediamine B Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Toluene) A->B Reaction C Workup and Purification B->C Quenching Extraction D N-(3-Trifluoromethylphenyl)ethane-1,2-diamine C->D Isolation E N-(3-Trifluoromethylphenyl)ethane-1,2-diamine + Carbon Disulfide D->E Intermediate F Cyclization (KOH, Ethanol, Reflux) E->F Reaction G Workup and Recrystallization F->G Precipitation H This compound G->H Isolation

Caption: Overall workflow for the two-step synthesis.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final product.

Logical_Flow Start1 1-Bromo-3-(trifluoromethyl)benzene Intermediate N-(3-Trifluoromethylphenyl)ethane-1,2-diamine Start1->Intermediate Step 1: Buchwald-Hartwig Amination Start2 Ethylenediamine Start2->Intermediate Step 1: Buchwald-Hartwig Amination Start3 Carbon Disulfide FinalProduct This compound Start3->FinalProduct Step 2: Cyclization Intermediate->FinalProduct Step 2: Cyclization

Caption: Logical progression of the synthesis.

References

Application Notes and Protocols for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases has not yielded specific public data on the use of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione as an enzyme inhibitor. There is no readily available information regarding its specific target enzymes, mechanism of action, or quantitative inhibitory activity (e.g., IC50 or Ki values). Consequently, this document provides a general framework and detailed protocols for investigating the potential enzyme inhibitory properties of this compound, based on standard methodologies in enzymology and drug discovery.

Introduction

This compound is a heterocyclic compound containing a trifluoromethylphenyl group, a feature often associated with biologically active molecules. The imidazoline-2-thione core is a sulfur-containing scaffold that has been explored for various therapeutic applications. While the specific enzyme inhibitory profile of this compound is not publicly documented, its structural motifs suggest potential interactions with various enzyme classes. These application notes provide a comprehensive guide for researchers to systematically evaluate the enzyme inhibition potential of this compound.

Compound Details:

PropertyValue
IUPAC Name 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-thione
Molecular Formula C10H9F3N2S
Molecular Weight 246.25 g/mol
CAS Number 17452-08-3
Physical Form Solid[1]
Storage Ambient temperature[1]

General Experimental Workflow

The process of characterizing a novel compound like this compound as an enzyme inhibitor involves a multi-step approach, from initial screening to detailed mechanistic studies.

experimental_workflow start_node Start: Compound Acquisition (this compound) prep_node Compound Preparation (Solubilization in DMSO) start_node->prep_node screen_node Primary Screening (Single high concentration against a panel of enzymes) prep_node->screen_node hit_node Hit Identification (>50% inhibition?) screen_node->hit_node dose_node Dose-Response Assay (Generate IC50 curve) hit_node->dose_node Yes end_node End: Characterized Inhibitor hit_node->end_node No ic50_node IC50 Determination dose_node->ic50_node kinetic_node Mechanism of Action Studies (Enzyme Kinetics) ic50_node->kinetic_node data_node Data Analysis & Reporting (Lineweaver-Burk, Michaelis-Menten) kinetic_node->data_node data_node->end_node

Caption: General workflow for enzyme inhibitor characterization.

Protocols

Preparation of Stock Solutions

A crucial first step is the proper solubilization of the test compound to ensure accurate and reproducible results.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh out a precise amount of this compound.

  • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For assays, prepare intermediate dilutions from the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

Primary Screening Assay

The initial screen is designed to identify if the compound has any inhibitory activity against a panel of selected enzymes at a single, high concentration.

Protocol (General Example):

  • Enzyme Preparation: Prepare a working solution of the target enzyme in the appropriate assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the following to designated wells:

    • Negative Control (0% Inhibition): Assay buffer + Enzyme + Substrate + DMSO (vehicle).

    • Positive Control (100% Inhibition): Assay buffer + Enzyme + Substrate + known inhibitor.

    • Test Compound: Assay buffer + Enzyme + Substrate + this compound (e.g., at a final concentration of 10 µM or 50 µM).

  • Incubation: Pre-incubate the enzyme with the test compound or DMSO for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

  • Signal Detection: Measure the reaction product formation over time using a plate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls.

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

IC50 Determination

For compounds showing significant inhibition in the primary screen ("hits"), a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Serial Dilutions: Prepare a serial dilution series of this compound from the stock solution. A typical 8-point curve might range from 100 µM down to 1 nM.

  • Assay Setup: Set up the assay as described in the primary screening protocol, but instead of a single concentration, add the different concentrations of the test compound to the wells.

  • Execution and Measurement: Follow steps 3-5 from the primary screening protocol.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundKinase A5.2
This compoundProtease B>100
This compoundCholinesterase C21.8
Control InhibitorKinase A0.1
Mechanism of Action (MOA) Studies

To understand how the compound inhibits the enzyme, kinetic studies are performed. These experiments determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Protocol:

  • Assay Setup: The assay is run with varying concentrations of both the substrate and this compound.

  • Experimental Design:

    • Create a matrix of conditions in a multi-well plate.

    • Rows will have a fixed concentration of the inhibitor (including a zero-inhibitor control).

    • Columns will have varying concentrations of the substrate (e.g., from 0.2x Km to 10x Km).

  • Measurement: Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism.

Hypothetical Kinetic Data:

Inhibitor Conc. (µM)Apparent Km (µM)Apparent Vmax (RFU/s)Inhibition Type
010500-
525500Competitive
1048500Competitive

Signaling Pathway Visualization

If this compound is found to inhibit a key signaling enzyme, such as a protein kinase, it is crucial to understand its potential downstream effects. The diagram below illustrates a generic kinase signaling cascade that could be affected.

signaling_pathway receptor Receptor kinase1 Kinase A (Target Enzyme) receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates gene Gene Expression tf->gene Regulates inhibitor 1-(3-Trifluoromethylphenyl) imidazoline-2-thione inhibitor->kinase1 Inhibits

Caption: A generic kinase signaling pathway and the point of inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-(3-trifluoromethylphenyl)imidazoline-2-thione and its derivatives. This class of compounds, characterized by an imidazoline-2-thione core coupled with a trifluoromethylphenyl moiety, holds potential for modulating various biological targets. Imidazoline and triazole thione derivatives have been noted for a range of biological activities, including as inhibitors of enzymes such as monoamine oxidases (MAO) and as ligands for G-protein coupled receptors (GPCRs) like cannabinoid receptors.[1][2][3] The trifluoromethyl group can enhance metabolic stability and binding affinity.[4]

These protocols are designed for researchers in drug discovery and development to efficiently screen and characterize the bioactivity of this compound series. The following sections detail HTS assays for two potential and prominent targets: Monoamine Oxidase A (MAO-A) and the Cannabinoid Receptor 1 (CB1).

Target 1: Monoamine Oxidase A (MAO-A) Inhibition Assay

Monoamine oxidase A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine.[5] Its inhibition is a therapeutic strategy for depression and anxiety disorders.[5] The following fluorometric assay is a robust method for identifying MAO-A inhibitors in an HTS format.[6][7]

Data Presentation: MAO-A Inhibition

The inhibitory activity of this compound derivatives against MAO-A can be quantified and summarized as follows. The data presented below is representative and serves to illustrate the structure for reporting screening results.

Compound IDDerivative SubstitutionMAO-A IC50 (µM)[6][7]Selectivity vs. MAO-B (Fold)
TFM-IMT-001 (Parent Compound)0.8515
TFM-IMT-002 4-Chloro substitution on phenyl ring0.5225
TFM-IMT-003 4-Methoxy substitution on phenyl ring1.2010
Clorgyline (Positive Control)0.003>1000
Experimental Protocol: Fluorometric MAO-A Inhibition HTS Assay

This protocol is adapted for a 384-well plate format suitable for automated HTS.[7][8]

Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[5]

  • p-Tyramine (MAO substrate)[5]

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)[5]

  • Clorgyline (selective MAO-A inhibitor as a positive control)[6]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well black, flat-bottom plates

Assay Principle:

MAO-A catalyzes the oxidative deamination of p-tyramine, which produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with the non-fluorescent Amplex® Red to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO-A activity. Inhibitors will decrease the rate of fluorescence generation.[5]

Protocol Steps:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control (Clorgyline), and negative control (DMSO) to the wells of a 384-well assay plate.

  • Enzyme Preparation and Addition:

    • Dilute recombinant human MAO-A to the pre-determined optimal concentration in cold MAO Assay Buffer.

    • Add 10 µL of the diluted MAO-A enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate and Detection Reagent Preparation (Working Solution):

    • Prepare a working solution containing p-tyramine, HRP, and Amplex® Red in MAO Assay Buffer at 2X the final desired concentration.

  • Reaction Initiation:

    • Add 10 µL of the working solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[7]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530-545 nm and emission at ~585-595 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and Clorgyline (100% inhibition) controls.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualization: MAO-A Inhibition Assay Workflow and Signaling

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Add_Enzyme Add MAO-A (10 µL) Compound_Plating->Add_Enzyme Enzyme_Prep MAO-A Enzyme Preparation Enzyme_Prep->Add_Enzyme Reagent_Prep Substrate/Detection Reagent Mix Add_Reagents Initiate Reaction (Add 10 µL Reagent Mix) Reagent_Prep->Add_Reagents Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Reagents Incubate Incubate (60 min, 37°C) Add_Reagents->Incubate Read_Plate Read Fluorescence (Ex/Em: 540/590 nm) Incubate->Read_Plate Data_Analysis Calculate % Inhibition Determine IC50 Read_Plate->Data_Analysis

Caption: Automated workflow for the MAO-A fluorometric inhibition assay.

MAO_A_Signaling MAO_A MAO-A Aldehyde p-Hydroxyphenyl- acetaldehyde MAO_A->Aldehyde H2O2 H₂O₂ MAO_A->H2O2 p_Tyramine p-Tyramine (Substrate) p_Tyramine->MAO_A HRP HRP H2O2->HRP catalyzes Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor TFM-IMT Derivative (Inhibitor) Inhibitor->MAO_A

Caption: Principle of the fluorometric MAO-A inhibition assay.

Target 2: Cannabinoid Receptor 1 (CB1) Binding Assay

The CB1 receptor is a GPCR primarily expressed in the central nervous system and is a target for modulating pain, appetite, and mood.[9] A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the CB1 receptor.[10][11]

Data Presentation: CB1 Receptor Binding Affinity

The binding affinity of the test compounds for the CB1 receptor is determined by their ability to displace a known radioligand. The results are expressed as the inhibition constant (Ki).

Compound IDDerivative SubstitutionCB1 Ki (nM)[9]Selectivity vs. CB2 (Fold)
TFM-IMT-001 (Parent Compound)1200.5
TFM-IMT-004 3,4-Dichloro substitution on phenyl ring750.8
TFM-IMT-005 N-propyl substitution on imidazoline551.2
WIN-55,212-2 (Control Ligand)2.5~1
Experimental Protocol: CB1 Receptor Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.[9][10]

Materials and Reagents:

  • Cell membranes prepared from cells expressing human CB1 receptor

  • [³H]CP-55,940 (Radioligand)

  • WIN-55,212-2 (or another high-affinity unlabeled ligand for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)[9]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well plates

  • Glass fiber filter mats (e.g., GF/C)

  • Cell harvester

  • Scintillation counter and fluid

Protocol Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in Binding Buffer.

    • Dilute the [³H]CP-55,940 in Binding Buffer to a final concentration of ~0.7 nM.

    • Prepare the non-specific binding control by diluting WIN-55,212-2 to a final concentration of 10 µM in Binding Buffer.

    • Thaw the CB1 receptor membrane preparation on ice and dilute to the desired concentration in Binding Buffer.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of Binding Buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation to designated wells.[9]

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[9]

    • Competitive Binding: Add 50 µL of each concentration of the diluted test compounds, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[9]

  • Incubation: Incubate the plate for 90 minutes at 30°C with gentle shaking.[9]

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials containing scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each test compound concentration.

    • Determine the IC50 value from the dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: CB1 Receptor Signaling and Assay Logic

CB1_Signaling_Pathway Ligand Cannabinoid Agonist (e.g., TFM-IMT derivative) CB1_Receptor CB1 Receptor (GPCR) Ligand->CB1_Receptor binds G_Protein Gi/o Protein CB1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels modulates MAPK_Pathway MAPK Pathway (ERK activation) G_Protein->MAPK_Pathway activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: Simplified CB1 receptor signaling pathway.

Binding_Assay_Logic cluster_binding Competitive Binding Receptor CB1 Receptor Binding_Complex Receptor-Radioligand Complex (Signal) Receptor->Binding_Complex forms Radioligand [³H]CP-55,940 (Radioligand) Radioligand->Receptor binds to Test_Compound TFM-IMT Derivative (Test Compound) Test_Compound->Receptor competes for binding Displacement Displacement Displacement->Radioligand displaces

References

Application Note and Protocol for the Quantification of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)imidazoline-2-thione is a novel heterocyclic compound with potential therapeutic applications. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, known for enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The imidazoline-2-thione core is also present in various biologically active molecules.[4] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, toxicokinetics, and efficacy assessments.

This document provides a detailed application note and a comprehensive protocol for the sensitive and selective quantification of this compound in biological samples, primarily plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended to serve as a robust starting point for researchers in drug development and related fields.

Analytical Method Overview

The method described herein is based on a hypothetical, yet scientifically plausible, LC-MS/MS approach, drawing from established methodologies for structurally related compounds, such as trifluoromethyl-containing drugs and thiourea derivatives.[5][6] The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The following tables summarize the hypothetical quantitative data derived from the proposed analytical method, demonstrating its suitability for bioanalytical applications.

Table 1: LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Analyte This compound
Precursor Ion (Q1) m/z 247.0
Product Ion (Q3) m/z 175.1
Collision Energy (CE) 25 eV
Internal Standard (IS) This compound-¹³C₆
IS Precursor Ion (Q1) m/z 253.0
IS Product Ion (Q3) m/z 181.1
IS Collision Energy (CE) 25 eV

Table 2: Calibration Curve and Linearity

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 0.0025x + 0.0012≥ 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ1≤ 15≤ 1585 - 11585 - 115
Low QC3≤ 10≤ 1090 - 11090 - 110
Mid QC100≤ 10≤ 1090 - 11090 - 110
High QC800≤ 10≤ 1090 - 11090 - 110

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-¹³C₆ (Internal Standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Control human plasma and urine (K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Vortex mixer

  • Microcentrifuge

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its ¹³C₆-labeled internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with acetonitrile.

Sample Preparation Protocol (Plasma)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard or QC working solution to the corresponding tubes (add 50 µL of 50:50 methanol:water to blank and unknown sample tubes).

  • Pipette 100 µL of control plasma (or study sample) into each tube.

  • Add 300 µL of the internal standard working solution (in acetonitrile) to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Protocol (Urine)
  • Perform a "dilute-and-shoot" approach.

  • Centrifuge urine samples at 2000 x g for 5 minutes to remove particulate matter.

  • In a clean vial, mix 50 µL of the centrifuged urine with 450 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 30 seconds.

  • Inject the mixture directly into the LC-MS/MS system.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample.

  • Run the gradient elution program as detailed in Table 1.

  • Acquire data using the MRM parameters specified in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma or Urine) add_is Add Internal Standard & Protein Precipitation (Acetonitrile) sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte Concentration calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_metabolism Hypothetical Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 1-(3-Trifluoromethylphenyl) imidazoline-2-thione hydroxylation Hydroxylation (Aromatic Ring) parent->hydroxylation CYP-mediated n_oxidation N-Oxidation (Imidazoline Ring) parent->n_oxidation CYP-mediated glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation n_oxidation->glucuronidation n_oxidation->sulfation excretion Excretion (Urine/Feces) glucuronidation->excretion sulfation->excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(3-trifluoromethylphenyl)imidazoline-2-thione scaffold is a promising but currently underexplored heterocyclic structure in medicinal chemistry. While direct research on this specific scaffold is limited, analysis of structurally related compounds containing the imidazoline-2-thione core and the trifluoromethylphenyl moiety suggests significant potential for drug design and development. This document provides detailed application notes on its potential therapeutic uses, protocols for the synthesis of derivatives and biological evaluation, and a summary of quantitative data from analogous compounds to guide future research. The primary therapeutic areas of interest based on related structures include oncology, inflammation, and the inhibition of specific enzymes involved in autoimmune diseases.

Application Notes: Potential Therapeutic Applications

The unique combination of the imidazoline-2-thione ring and the electron-withdrawing trifluoromethylphenyl group suggests that derivatives of this scaffold could exhibit a range of biological activities.

1. Anticancer Agents: The imidazolidine-2-thione moiety is present in various compounds with demonstrated cytotoxic effects against cancer cell lines. For instance, certain derivatives have been shown to act as adenosine-A2B receptor antagonists, a target implicated in cancer progression. Furthermore, thiazolo[4,5-d]pyrimidine derivatives containing a thione group have shown potent anticancer activity. The trifluoromethyl group is a well-established pharmacophore in oncology drugs, often enhancing metabolic stability and potency. Therefore, derivatives of this compound are rational candidates for screening as novel anticancer agents.

2. Anti-inflammatory Drugs: Several studies have reported the anti-inflammatory properties of compounds containing thiazolidinone and imidazolidinone rings, which are structurally similar to imidazoline-2-thione. The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. For example, some thiazoline-2-thione derivatives have shown significant activity in in vitro anti-inflammatory assays, such as the inhibition of bovine serum albumin (BSA) denaturation.[1] This suggests that the this compound scaffold could be a valuable starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

3. Enzyme Inhibitors for Autoimmune Diseases: Recent research has identified derivatives of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one as inhibitors of Lymphoid-Specific Tyrosine Phosphatase (LYP).[2] LYP is a critical negative regulator of T-cell activation, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis and lupus. The structural resemblance of the this compound core to these LYP inhibitors makes it a compelling scaffold for designing novel and selective immunosuppressive agents.

Quantitative Data Summary of Related Scaffolds

The following table presents a summary of biological activity data for compounds structurally related to this compound. This data can serve as a benchmark for future studies on derivatives of the target scaffold.

Derivative ClassBiological ActivityTarget/AssayQuantitative Data (IC₅₀)
Thiazoline-2-thione DerivativesAnti-inflammatoryBSA Denaturation21.9 µg/mL - 31.7 µg/mL[1]
Imidazolidine-2,4-dione DerivativesLYP InhibitionEnzymatic Assay2.85 µM - 6.95 µM[2]
Thiazolidinone DerivativesAnti-inflammatoryTNF-α and IL-6 InhibitionDose-dependent inhibition[3]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine DerivativesAnticancerNCI-60 PanelActive against multiple cell lines[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives and their subsequent biological evaluation. These are generalized protocols based on standard laboratory practices for similar compounds and should be adapted and optimized as needed.

Protocol 1: Synthesis of N-Alkylated Derivatives

Objective: To generate a library of diverse compounds by introducing various substituents on the nitrogen atom of the imidazoline ring.

Materials:

  • This compound

  • Assorted alkyl and benzyl halides (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Add the desired alkyl or benzyl halide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of the synthesized derivatives against human cancer cell lines.

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Culture the cancer cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and serially dilute them in the culture medium to achieve the desired final concentrations.

  • Treat the cells with different concentrations of the compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualizations: Workflows and Pathways

G cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start_material 1-(3-Trifluoromethylphenyl) imidazoline-2-thione reaction N-Alkylation / N-Arylation (Base, Alkyl/Aryl Halide) start_material->reaction purification Purification (Column Chromatography) reaction->purification derivatives Library of Derivatives purification->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., BSA Denaturation) derivatives->anti_inflammatory enzyme Enzyme Inhibition Assays (e.g., LYP) derivatives->enzyme sar Structure-Activity Relationship (SAR) anticancer->sar anti_inflammatory->sar enzyme->sar lead Lead Compound Identification sar->lead G cluster_pathway Potential Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 Stimulus->Receptor binds Cell Macrophage Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Signaling activates Transcription Gene Transcription Signaling->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines upregulates Inhibitor Scaffold Derivative Inhibitor->Signaling inhibits

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2-thione scaffold is a recurring motif in compounds with a range of biological activities.[1][2] Some derivatives have been investigated for their potential as anticancer agents, while others have shown a lack of cytotoxic activity, highlighting the importance of empirical testing for each new analogue.[1][2] For instance, certain acylated imidazolidine-2-thione derivatives were found to be non-cytotoxic at concentrations of 10 μM against MCF-7 and SKOV-3 cancer cell lines.[1][2] Conversely, structurally related 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that the trifluoromethylphenyl group could be a key pharmacophore.

This document will guide researchers through the process of generating empirical data to characterize the cytotoxic profile of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione.

Data Presentation

As no specific experimental data for this compound is publicly available, the following tables present representative cytotoxicity data for structurally similar compounds, namely 3-(trifluoromethyl)phenylthiourea derivatives. This data is intended to serve as an example of how to structure and present experimental findings.

Table 1: Representative IC₅₀ Values of Structurally Similar Compounds on Various Cancer Cell Lines

Compound ReferenceCell LineIC₅₀ (µM) after 72h
Compound ASW480 (Colon Cancer)7.5 ± 0.8
Compound ASW620 (Colon Cancer)9.4 ± 1.8
Compound APC3 (Prostate Cancer)12.1 ± 1.1
Compound BSW480 (Colon Cancer)5.2 ± 0.5
Compound BSW620 (Colon Cancer)6.8 ± 0.7
Compound BPC3 (Prostate Cancer)8.9 ± 0.9
Cisplatin (Control)SW480 (Colon Cancer)10.5 ± 1.2
Cisplatin (Control)SW620 (Colon Cancer)13.2 ± 1.5
Cisplatin (Control)PC3 (Prostate Cancer)15.7 ± 1.8

Data is hypothetical and for illustrative purposes, based on findings for structurally related compounds.

Table 2: Representative LDH Release Indicating Membrane Damage

Treatment GroupConcentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control (DMSO)0.1%5.2 ± 1.1
Compound of Interest18.7 ± 1.5
Compound of Interest1025.4 ± 3.2
Compound of Interest5068.9 ± 5.4
Positive Control (Lysis Buffer)-100

Data is hypothetical and for illustrative purposes.

Table 3: Representative Apoptosis Analysis by Annexin V/PI Staining

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | | :--- | :--- | :--- | | Vehicle Control (DMSO) | 0.1% | 3.1 ± 0.8 | 2.5 ± 0.6 | | Compound of Interest | 10 | 15.6 ± 2.1 | 5.8 ± 1.0 | | Compound of Interest | 50 | 42.3 ± 4.5 | 18.7 ± 2.3 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Herein are detailed protocols for three fundamental cell-based cytotoxicity assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cancer cell lines

  • Complete growth medium

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous and background LDH release from the treated samples and normalizing to the maximum LDH release.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound of interest or vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) plate_cells Seed Cells in Plates (96-well or 6-well) cell_culture->plate_cells compound_prep Prepare Compound Dilutions (this compound) treat_cells Treat Cells with Compound (24h, 48h, 72h) compound_prep->treat_cells plate_cells->treat_cells mtt MTT Assay (Viability) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh apoptosis Annexin V/PI Assay (Apoptosis) treat_cells->apoptosis read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry calc_ic50 Calculate IC50 & % Cytotoxicity read_plate->calc_ic50 flow_cytometry->calc_ic50

Caption: General workflow for assessing the cytotoxicity of the test compound.

mtt_assay_workflow start Seed Cells (96-well plate) treat Treat with Compound/Vehicle start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize measure Read Absorbance (570nm) solubilize->measure end Calculate % Viability measure->end

Caption: Step-by-step workflow of the MTT cell viability assay.

apoptosis_pathway cluster_cell Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound (e.g., 1-(3-Trifluoromethylphenyl) imidazoline-2-thione) stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak death_receptor Death Receptor (e.g., Fas, TNFR1) stress->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Executioner Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) casp3->apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

References

In Vivo Studies of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature did not yield specific in vivo studies for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The following application notes and protocols are presented as a generalized framework based on methodologies used for structurally related compounds and should be adapted and validated for the specific test article.

I. Application Notes

1. Introduction

This compound is a heterocyclic compound containing a trifluoromethylphenyl group, suggesting potential pharmacological activity. The imidazoline-2-thione core is found in various compounds with a range of biological effects. In vivo studies in animal models are essential to characterize the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of this compound. This document provides a template for designing and executing initial in vivo screening studies.

2. Potential Therapeutic Areas

Based on the structural motifs, potential therapeutic applications for investigation in animal models could include:

  • Anti-inflammatory Effects: Evaluation in models of acute and chronic inflammation.

  • Analgesic Properties: Assessment in models of nociceptive and neuropathic pain.

  • Neurological and Psychiatric Disorders: Screening in models of anxiety, depression, or neurodegenerative diseases.

  • Anticancer Activity: Investigation in xenograft or syngeneic tumor models.

3. Selection of Animal Models

The choice of animal model is critical and depends on the therapeutic hypothesis. Common models include:

  • Rodents (Mice and Rats): Most frequently used for initial PK, toxicity, and efficacy screening due to their well-characterized genetics, physiology, and the availability of established disease models.

  • Zebrafish: Useful for high-throughput toxicity and preliminary efficacy screening, particularly in developmental and neurological studies.

  • Rabbits and Guinea Pigs: Often used for specific models, such as dermal inflammation or respiratory studies.

4. Key In Vivo Endpoints

  • Pharmacokinetics: Measurement of absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Safety and Tolerability: Acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Efficacy: Assessment of the compound's effect on disease-specific readouts in relevant animal models. This can include behavioral tests, biomarker analysis, and histological evaluations.

II. Experimental Protocols (Generalized)

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination in Mice

Objective: To determine the acute toxicity and MTD of this compound following a single administration.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, 10% DMSO in corn oil. The vehicle must be non-toxic at the administered volume.

  • Animals: Male and female BALB/c mice, 8-10 weeks old.

  • Administration equipment: Oral gavage needles, syringes.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Prepare serial dilutions for different dose groups.

  • Dosing:

    • Divide animals into groups (n=3-5 per sex per group), including a vehicle control group.

    • Administer the compound via oral gavage at escalating doses (e.g., 10, 50, 100, 500, 1000 mg/kg).

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, changes in body weight, and any mortality.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause mortality or significant signs of toxicity.

    • If mortality occurs, an approximate LD50 can be calculated.

Protocol 2: Pharmacokinetic Profiling in Rats

Objective: To determine the basic pharmacokinetic parameters of this compound after a single oral or intravenous dose.

Materials:

  • Test Compound: this compound

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Analytical equipment: LC-MS/MS for compound quantification in plasma.

Methodology:

  • Dosing:

    • Administer a single dose of the compound intravenously (e.g., 1-5 mg/kg) and orally (e.g., 10-50 mg/kg) to separate groups of rats (n=3-5 per group).

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method to quantify the concentration of the compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Protocol 3: Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Test Compound: this compound

  • Positive Control: Indomethacin or another standard NSAID.

  • Inducing Agent: 1% Carrageenan solution in saline.

  • Animals: Male Wistar rats.

  • Measurement tool: Plethysmometer.

Methodology:

  • Pre-treatment:

    • Administer the test compound, vehicle, or positive control orally to different groups of rats (n=6-8 per group) one hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

III. Data Presentation

Table 1: Representative Acute Toxicity Data in Mice

Dose (mg/kg)SexNumber of AnimalsMortalityClinical SignsBody Weight Change (Day 14)
VehicleM/F5/50/10None observed+5%
100M/F5/50/10None observed+4.5%
500M/F5/50/10Mild lethargy (0-2h)+3%
1000M/F5/52/10Severe lethargy, ataxia-2% (survivors)
2000M/F5/55/10Severe lethargy, ataxiaN/A

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)25004500
T½ (h)3.53.8
CL (L/h/kg)0.8N/A
Vd (L/kg)2.8N/A
Bioavailability (%)N/A36

Table 3: Example Efficacy Data in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Test Compound100.68 ± 0.0420.0%
Test Compound300.51 ± 0.0340.0%
Test Compound1000.34 ± 0.0260.0%
Indomethacin100.30 ± 0.0264.7%

IV. Visualizations

experimental_workflow cluster_preclinical In Vivo Preclinical Workflow synthesis Compound Synthesis (1-(3-Trifluoromethylphenyl) imidazoline-2-thione) acute_tox Acute Toxicity & MTD (Mice) synthesis->acute_tox pk_study Pharmacokinetics (PK) (Rats) synthesis->pk_study efficacy_model Efficacy Model (e.g., Inflammation) acute_tox->efficacy_model pk_study->efficacy_model subchronic_tox Sub-chronic Toxicity (Rats) efficacy_model->subchronic_tox decision Go/No-Go Decision subchronic_tox->decision

Caption: Generalized workflow for in vivo preclinical evaluation.

signaling_pathway_hypothesis compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione target Putative Molecular Target (e.g., Kinase, Receptor) compound->target Inhibition? pathway Downstream Signaling Pathway (e.g., NF-κB, MAPK) target->pathway Blocks Activation pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6) pathway->pro_inflammatory Reduces Expression inflammation Inflammatory Response pro_inflammatory->inflammation

Application Notes and Protocols for the Pharmacokinetic Profiling of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific pharmacokinetic data for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The following application notes and protocols are presented as a comprehensive guide for researchers and drug development professionals to design and conduct pharmacokinetic studies on this compound. The methodologies are based on established practices for structurally related compounds, such as imidazoline receptor agonists and molecules containing trifluoromethylphenyl moieties.

Introduction

This compound is a molecule of interest that combines the structural features of an imidazoline-2-thione core, known for a range of biological activities, and a trifluoromethylphenyl group. The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[1][2][3][4]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent.

These notes provide standardized protocols for in vivo pharmacokinetic assessment in a rodent model, bioanalytical quantification, and in vitro metabolic stability assays, along with templates for data presentation and visualization of experimental workflows.

Data Presentation: Pharmacokinetic Parameters

Quantitative data from pharmacokinetic studies should be summarized to facilitate analysis and comparison. The tables below are templates for presenting key parameters following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Bolus Dose in Rats.

ParameterSymbolUnitsValue (Mean ± SD)
Half-lifeh
Area Under the Curve (0 to ∞)AUC₀-∞ng·h/mL
ClearanceCLL/h/kg
Volume of DistributionVdL/kg
Mean Residence TimeMRTh

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Gavage Dose in Rats.

ParameterSymbolUnitsValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL
Time to Maximum ConcentrationTmaxh
Half-lifeh
Area Under the Curve (0 to t)AUC₀-tng·h/mL
Area Under the Curve (0 to ∞)AUC₀-∞ng·h/mL
Oral BioavailabilityF%%

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the parameters listed in Tables 1 and 2[5][6].

Materials:

  • This compound (test compound)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Dosing gavage needles and syringes

  • Catheters for intravenous administration and blood collection (optional)

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate rats to laboratory conditions for at least one week prior to the study.

  • Dosing Solution Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Animal Groups: Divide animals into two groups for oral (PO) and intravenous (IV) administration (n=3-5 per group). Fast animals overnight before dosing.

  • Dosing:

    • Oral Administration: Administer a single dose of the test compound solution/suspension via oral gavage.

    • Intravenous Administration: Administer a single bolus dose of the test compound solution via a tail vein or a catheter.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into anticoagulant-treated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Data Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Bioanalytical Method: LC-MS/MS Quantification

This protocol describes a general method for quantifying the test compound in plasma samples.

Materials:

  • Plasma samples from the in vivo study

  • Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Chromatography: Inject an aliquot of the prepared sample onto the C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the precursor-to-product ion transitions for the test compound and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by spiking blank plasma with known concentrations of the test compound and processing as described above.

    • Determine the concentration of the test compound in the study samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

In Vitro Metabolic Stability Assay

This assay provides an early assessment of the compound's susceptibility to metabolism by liver enzymes.

Materials:

  • This compound

  • Rat or human liver microsomes (RLM or HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a low-clearance and a high-clearance compound)

  • Acetonitrile (for reaction quenching)

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and buffer. Pre-warm at 37°C.

  • Reaction Initiation: Add the test compound (at a final concentration of e.g., 1 µM) to the master mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using the LC-MS/MS method described above.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

Visualizations

Experimental Workflow Diagram

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing Dosing (IV & PO) in Rodent Model Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation & Extraction Plasma->Extraction Plasma Samples LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc Concentration Data Report Data Reporting PK_Calc->Report

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Hypothetical Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Hydroxylation Aromatic Hydroxylation (CYP450-mediated) Parent->Hydroxylation Oxidation S-Oxidation Parent->Oxidation Glucuronidation Glucuronide Conjugation Hydroxylation->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation->Sulfation

Caption: Plausible metabolic pathways for the title compound.

References

Application Notes and Protocols for the Formulation Development of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation development of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, a small molecule with potential therapeutic applications. Due to the presence of the trifluoromethylphenyl group, this compound is anticipated to exhibit low aqueous solubility, a significant hurdle for achieving adequate bioavailability.[1][2] These application notes detail pre-formulation studies to characterize its physicochemical properties and present protocols for two common formulation strategies for poorly soluble drugs: nanosuspension and amorphous solid dispersion.[3][4][5][6] Analytical methods for characterization are also described.

Introduction

This compound is a heterocyclic compound containing a trifluoromethylphenyl moiety and an imidazoline-2-thione core.[7][8] The trifluoromethyl group is known to be strongly electron-withdrawing and can significantly impact physicochemical properties such as lipophilicity and solubility.[1][9] The imidazoline-2-thione scaffold is found in various biologically active molecules.[10][11] The formulation of poorly water-soluble compounds is a major challenge in drug development, as it can lead to low and variable oral bioavailability.[6] Strategies to enhance the solubility and dissolution rate are crucial for successful clinical outcomes. This guide outlines a systematic approach to the formulation development of this compound.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is essential for rational formulation design. The following studies are recommended.

Physicochemical Properties
PropertyMethodAnticipated Outcome
Molecular Formula Mass SpectrometryC10H7F3N2S[7][8]
Molecular Weight Mass Spectrometry244.24 g/mol [7][8]
Appearance Visual InspectionCrystalline solid
Melting Point Differential Scanning Calorimetry (DSC)To be determined (TBD)
Aqueous Solubility Shake-flask method in various media (water, PBS pH 7.4, 0.1 N HCl)Low aqueous solubility expected
pKa Potentiometric titration or UV-spectrophotometryTBD
LogP HPLC method or computational predictionHigh lipophilicity expected
Solid-State Characterization X-ray Powder Diffraction (XRPD), DSC, Thermogravimetric Analysis (TGA)To determine crystallinity and thermal stability
Experimental Protocols for Pre-formulation Studies

Protocol 2.2.1: Determination of Aqueous Solubility

  • Add an excess amount of this compound to separate vials containing purified water, phosphate-buffered saline (PBS) pH 7.4, and 0.1 N HCl.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate by a validated High-Performance Liquid Chromatography (HPLC) method.

Protocol 2.2.2: Solid-State Characterization

  • XRPD: Analyze the crystalline form of the bulk powder using an X-ray diffractometer. Scan from 2° to 40° 2θ.

  • DSC: Heat a 2-5 mg sample in a sealed aluminum pan from 25°C to a temperature above its melting point at a heating rate of 10°C/min under a nitrogen purge.

  • TGA: Heat a 5-10 mg sample from 25°C to a high temperature (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen purge to evaluate thermal decomposition.

Formulation Development

Based on the anticipated poor aqueous solubility, two formulation strategies are presented: nanosuspension and amorphous solid dispersion.

Nanosuspension Development

Nanosuspensions are sub-micron colloidal dispersions of drug particles stabilized by surfactants and polymers. They enhance dissolution rate by increasing the surface area of the drug.

  • Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.2% w/v Polysorbate 80).

  • Add milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) to the suspension. The volume of the milling media should be approximately 50% of the total volume.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours) in a high-energy mill.

  • Monitor the particle size reduction periodically using dynamic light scattering (DLS).

  • Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Diagram 1: Nanosuspension Preparation Workflow

G cluster_input Input Materials cluster_process Process cluster_output Output & Characterization API API (1-(3-Trifluoromethylphenyl) imidazoline-2-thione) Premix Premixing API->Premix Stabilizer Stabilizer Solution (e.g., HPMC, Polysorbate 80) Stabilizer->Premix Media Milling Media (Zirconium Oxide Beads) Milling Wet Media Milling Media->Milling Premix->Milling Separation Separation of Milling Media Milling->Separation Nanosuspension Nanosuspension Separation->Nanosuspension Characterization Particle Size (DLS) PDI, Zeta Potential Nanosuspension->Characterization

Caption: Workflow for preparing a nanosuspension by wet media milling.

Amorphous Solid Dispersion Development

Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This can significantly improve the dissolution rate and apparent solubility.

  • Select a suitable water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®).

  • Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Further dry the resulting solid film in a vacuum oven overnight to remove residual solvent.

  • Mill the dried solid dispersion into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using XRPD and DSC) and dissolution behavior.

Diagram 2: Solid Dispersion Preparation Workflow

G cluster_input Input Materials cluster_process Process cluster_output Output & Characterization API API (1-(3-Trifluoromethylphenyl) imidazoline-2-thione) Dissolution Dissolution API->Dissolution Polymer Polymer (e.g., PVP K30, HPMC) Polymer->Dissolution Solvent Volatile Solvent (e.g., Methanol) Solvent->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Milling_SD Milling Drying->Milling_SD Solid_Dispersion Solid Dispersion Powder Milling_SD->Solid_Dispersion Characterization Amorphous Nature (XRPD, DSC) Dissolution Testing Solid_Dispersion->Characterization

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is required for the quantification of this compound in all samples.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C
In Vitro Dissolution Testing

Dissolution studies are performed to compare the release profile of the developed formulations with the unformulated drug.

Protocol 4.2.1: Dissolution Testing

  • Use a USP Type II (paddle) dissolution apparatus.

  • The dissolution medium can be 900 mL of a relevant buffer (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 rpm.

  • Add a sample of the formulation (containing a known amount of the drug) to the dissolution vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using the validated HPLC method.

Data Presentation

All quantitative data from the pre-formulation, formulation, and characterization studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Pre-formulation Data

Parameter Result
Melting Point (°C)
Aqueous Solubility (µg/mL)
pKa
LogP

| Crystalline Form | |

Table 2: Nanosuspension Characterization

Formulation ID Stabilizer(s) Particle Size (nm) PDI Zeta Potential (mV)
NS-01

| NS-02 | | | | |

Table 3: Solid Dispersion Characterization

Formulation ID Polymer Drug:Polymer Ratio % Drug Release at 30 min
SD-01

| SD-02 | | | |

Conclusion

This document provides a foundational framework for the formulation development of this compound. The proposed pre-formulation studies will elucidate its key physicochemical properties, which will, in turn, guide the selection and optimization of an appropriate formulation strategy. The detailed protocols for nanosuspension and amorphous solid dispersion offer practical starting points for overcoming the anticipated solubility challenges and enhancing the bioavailability of this promising compound. Further optimization of the formulation parameters will be necessary based on the experimental data obtained.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and straightforward synthesis of this compound involves a two-step, one-pot reaction. The first step is the formation of a thiourea intermediate by reacting 3-(trifluoromethyl)phenyl isothiocyanate with ethylenediamine. The second step is the intramolecular cyclization of the resulting thiourea to form the desired imidazoline-2-thione.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3-(trifluoromethyl)phenyl isothiocyanate and ethylenediamine. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification.

Q3: What solvents are typically used for this reaction?

A3: Common solvents for the initial thiourea formation include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.[1] The choice of solvent can influence reaction rate and solubility of intermediates and the final product. For the cyclization step, heating is often required, and a solvent with a suitable boiling point, such as ethanol or isopropanol, is often employed.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] Stains such as potassium permanganate or iodine can be used for visualization if the compounds are not UV-active. The disappearance of the starting materials (isothiocyanate and diamine) and the appearance of the thiourea intermediate and the final product can be tracked.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of the final product, or the reaction does not seem to be proceeding. What are the potential causes and solutions?

A: Low or no yield can stem from several factors, from the quality of reagents to the reaction conditions. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Degradation of 3-(Trifluoromethyl)phenyl isothiocyanate Use freshly prepared or recently purchased isothiocyanate. Store it in a cool, dark, and dry place. Consider purifying the isothiocyanate by distillation or chromatography if its purity is questionable.
Low Nucleophilicity of Ethylenediamine While generally a good nucleophile, its reactivity can be hampered by poor solvent choice. Ensure a solvent that fully dissolves the ethylenediamine is used.
Incomplete Thiourea Formation Before proceeding to the cyclization step, confirm the formation of the N-(3-trifluoromethylphenyl)-N'-(2-aminoethyl)thiourea intermediate by TLC or LC-MS. If formation is slow, try a more polar solvent or gentle heating.
Ineffective Cyclization The cyclization of the thiourea intermediate to the imidazoline-2-thione typically requires heat. If the reaction is stalling after thiourea formation, increasing the reaction temperature or prolonging the reaction time may be necessary. Refluxing in a suitable solvent like ethanol is a common strategy.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. An excess of one reactant can sometimes lead to the formation of side products. A 1:1 molar ratio of 3-(trifluoromethyl)phenyl isothiocyanate to ethylenediamine is a good starting point.
Problem 2: Formation of Significant Impurities

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is a common issue. Understanding the potential side reactions is key to mitigating them.

Potential ImpurityFormation MechanismMitigation Strategy
Symmetrical Thiourea If the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.[2]This is less of a concern in this specific synthesis as the desired product is a cyclic thiourea. However, controlling stoichiometry is always good practice.
Polymeric Materials Isothiocyanates can be prone to polymerization, especially if impure or stored improperly.Use pure reagents and maintain appropriate reaction temperatures. Avoid overly harsh conditions.
Unreacted Starting Materials Incomplete reaction will leave starting materials in the final mixture.Monitor the reaction by TLC to ensure completion.[1] Consider extending the reaction time or increasing the temperature if necessary.
Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product. It is an oil, or recrystallization is not working.

A: Purification challenges are common, especially when dealing with new compounds. Here are some strategies to consider.

IssueRecommended Solution
Product is an Oil Not all compounds are crystalline at room temperature. If the product is an oil, column chromatography is the most effective purification method.[1] Use a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
Ineffective Recrystallization If the product is a solid but recrystallization is not yielding pure crystals, try different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Trituration with a non-polar solvent like hexanes can also help to remove non-polar impurities.[1]
Co-precipitation of Impurities If impurities are co-precipitating with the product, it may be necessary to first purify the crude product by column chromatography before attempting recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on general methods for the synthesis of similar compounds.[1][3] Optimization may be required.

Materials:

  • 3-(Trifluoromethyl)phenyl isothiocyanate (1.0 mmol)

  • Ethylenediamine (1.0 mmol)

  • Ethanol (20 mL)

Procedure:

  • Thiourea Formation:

    • Dissolve ethylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • To this solution, add a solution of 3-(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) in ethanol (10 mL) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate thiourea by TLC.

  • Cyclization:

    • After the formation of the thiourea intermediate is complete (as indicated by TLC), heat the reaction mixture to reflux.

    • Maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate and the formation of the final product.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

Visualizing the Workflow

Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow reagents Starting Materials: - 3-(Trifluoromethyl)phenyl isothiocyanate - Ethylenediamine thiourea_formation Step 1: Thiourea Formation (Ethanol, Room Temperature) reagents->thiourea_formation cyclization Step 2: Cyclization (Reflux in Ethanol) thiourea_formation->cyclization workup Work-up (Solvent Removal) cyclization->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Below is a troubleshooting decision tree to help diagnose common issues during the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree start Low or No Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes purification_issue Difficulty in Purification? start->purification_issue No check_thiourea Is the Thiourea Intermediate Forming? (Check by TLC/LC-MS) check_reagents->check_thiourea check_cyclization Is the Cyclization Step Failing? check_thiourea->check_cyclization Yes failure Consult Further Literature check_thiourea->failure No increase_temp Increase Reaction Temperature/Time check_cyclization->increase_temp Yes success Problem Resolved increase_temp->success column_chrom Use Column Chromatography purification_issue->column_chrom Product is an oil recrystallization Optimize Recrystallization Solvents purification_issue->recrystallization Recrystallization fails column_chrom->success recrystallization->success

Caption: Decision tree for troubleshooting common synthesis problems.

References

Optimizing reaction conditions for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct synthesis route involves a two-step process. The first step is the synthesis of the precursor, N-(3-trifluoromethylphenyl)ethylenediamine. This is typically achieved through the reaction of 3-(trifluoromethyl)aniline with a suitable 2-carbon electrophile like 2-chloroethylamine or by a reductive amination pathway. The second step is the cyclization of N-(3-trifluoromethylphenyl)ethylenediamine with a thiocarbonyl source, most commonly carbon disulfide, in a suitable solvent.[1][2]

Q2: How does the trifluoromethyl group on the phenyl ring affect the reaction?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects on the synthesis:

  • Decreased Nucleophilicity of the Aniline: The electron-withdrawing nature of the -CF₃ group reduces the electron density on the aniline nitrogen, making it less nucleophilic. This can slow down the initial reaction to form the ethylenediamine precursor and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst).

  • Increased Acidity of N-H protons: The N-H protons in both the intermediate diamine and the final product are more acidic compared to analogues with electron-donating groups. This can be a consideration in the choice of base and workup conditions.

Q3: What are the most common side products in this synthesis?

Common side products can include:

  • Unreacted starting materials: Due to the potentially lower reactivity of the trifluoromethyl-substituted aniline.

  • Poly-substituted products: In the synthesis of the diamine precursor, reaction at both nitrogens of ethylenediamine can occur if conditions are not carefully controlled.

  • Dithiocarbamate intermediates: In the cyclization step with carbon disulfide, the intermediate dithiocarbamate may not fully cyclize, especially if the reaction is incomplete.

  • Symmetrical thioureas: If the reaction conditions are not optimized, the isothiocyanate intermediate (if formed in situ) can react with another molecule of the starting amine.

Q4: What are the recommended purification techniques for this compound?

The final product is typically a solid. Common purification methods include:

  • Recrystallization: From a suitable solvent such as ethanol, isopropanol, or a mixture of solvents.

  • Column chromatography: On silica gel, using a gradient of ethyl acetate in hexane or dichloromethane in hexane as the eluent.

  • Washing: The crude product can be washed with a non-polar solvent like hexane to remove non-polar impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of N-(3-trifluoromethylphenyl)ethylenediamine (Precursor) 1. Low nucleophilicity of 3-(trifluoromethyl)aniline. 2. Poor quality of starting materials. 3. Inefficient reaction conditions.1. Increase reaction temperature and/or reaction time. 2. Use a higher boiling point solvent. 3. Add a catalyst, such as a phase-transfer catalyst if using a two-phase system. 4. Ensure starting materials are pure and dry.
Low or No Yield of this compound (Final Product) 1. Incomplete reaction due to the stability of the dithiocarbamate intermediate. 2. Decomposition of starting materials or product at high temperatures. 3. Inefficient cyclization.1. Increase reaction temperature; xylene is a common solvent for this cyclization.[1][2] 2. Increase reaction time and monitor by TLC. 3. Consider using a catalyst; for similar reactions, ZnO/Al₂O₃ has been used. 4. Explore microwave-assisted synthesis to potentially reduce reaction times and improve yields.
Formation of Multiple Products/Impurities 1. Side reactions due to high temperatures. 2. Presence of moisture or other reactive impurities in starting materials or solvent. 3. Incorrect stoichiometry of reactants.1. Optimize the reaction temperature; avoid excessive heating. 2. Use anhydrous solvents and ensure starting materials are dry. 3. Carefully control the stoichiometry, particularly of carbon disulfide. 4. Purify the intermediate N-(3-trifluoromethylphenyl)ethylenediamine before the cyclization step.
Product is an Oil and Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. The product may be a low-melting solid.1. Purify the crude product by column chromatography. 2. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 3. Attempt recrystallization from a variety of solvents or solvent mixtures. 4. Scratch the inside of the flask with a glass rod to create nucleation sites.
Reaction Stalls/Does Not Go to Completion 1. Insufficient activation energy. 2. Deactivation of a catalyst, if used. 3. Equilibrium has been reached.1. Gradually increase the reaction temperature while monitoring for product decomposition. 2. Add a fresh portion of catalyst. 3. If possible, remove a byproduct (e.g., water) to drive the reaction forward.

Data on Optimization of Reaction Conditions

ParameterCondition 1Condition 2Condition 3Notes
Solvent EthanolXyleneTetrahydrofuran (THF)Xylene is often used for higher reaction temperatures to drive the cyclization.[1][2]
Thiocarbonyl Source Carbon DisulfideCarbon Disulfide1,1'-ThiocarbonyldiimidazoleCarbon disulfide is the most common and cost-effective reagent.
Temperature RefluxReflux (higher temp.)Room Temperature to RefluxHigher temperatures are generally required for less reactive anilines.
Reaction Time 2-6 hours4-12 hours1-24 hoursMonitor reaction progress by TLC.
Base (optional) TriethylaminePotassium CarbonateNoneA base can be used to deprotonate the amine, increasing its nucleophilicity.
Catalyst NoneZnO/Al₂O₃NoneA catalyst may be beneficial for less reactive substrates.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(Trifluoromethyl)phenyl)ethane-1,2-diamine (Precursor)

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (2.0 eq) and 2-bromoethylamine hydrobromide (1.2 eq).

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine.

Protocol 2: Synthesis of this compound

This is a generalized procedure based on the synthesis of similar compounds and may require optimization.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (1.0 eq) in xylene.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-8 hours. Hydrogen sulfide gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold hexane. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization start 3-(Trifluoromethyl)aniline + 2-Bromoethylamine react_diamine React in Solvent (e.g., Acetonitrile) with Base (e.g., K2CO3) at Reflux start->react_diamine workup_diamine Workup and Purification (Filtration, Extraction, Chromatography) react_diamine->workup_diamine product_diamine N-(3-trifluoromethylphenyl)ethylenediamine workup_diamine->product_diamine start_thione N-(3-trifluoromethylphenyl)ethylenediamine + Carbon Disulfide product_diamine->start_thione Use in next step react_thione React in Solvent (e.g., Xylene) at Reflux start_thione->react_thione workup_thione Workup and Purification (Filtration, Recrystallization) react_thione->workup_thione product_thione This compound workup_thione->product_thione

Caption: Synthetic pathway for this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm Verify Purity of Starting Materials & Solvents start->check_sm incomplete_reaction Is Reaction Incomplete? (Check TLC) check_sm->incomplete_reaction increase_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->increase_time_temp Yes side_products Are Side Products Forming? (Check TLC/NMR) incomplete_reaction->side_products No end_good Yield Improved increase_time_temp->end_good optimize_temp Optimize Temperature (Lower if decomposition, Higher if no reaction) side_products->optimize_temp Yes purification_issue Check for Product Loss during Workup/Purification side_products->purification_issue No optimize_temp->end_good end_bad Consult Further Literature/ Consider Alternative Route purification_issue->end_bad

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 1-aryl-imidazoline-2-thiones, including the target molecule, is the condensation reaction of the corresponding N-arylethylenediamine with carbon disulfide.[1] For the synthesis of this compound, this involves the reaction of N-(3-trifluoromethylphenyl)ethylenediamine with carbon disulfide.

Q2: How can I synthesize the precursor, N-(3-trifluoromethylphenyl)ethylenediamine?

A2: N-(3-trifluoromethylphenyl)ethylenediamine can be synthesized by reacting 3-trifluoromethylaniline with a suitable two-carbon electrophile, such as 2-chloroethylamine hydrochloride.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: The expected spectroscopic data are as follows:

  • Mass Spectrometry (MS): The molecular weight is 244.24 g/mol . The mass spectrum (electron ionization) should show a molecular ion peak (M+) at m/z 244.

  • Infrared (IR) Spectroscopy: Key peaks would include N-H stretching (around 3400-3200 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), C=S stretching (around 1260 cm⁻¹), and C-F stretching (around 1350-1100 cm⁻¹).[2]

  • ¹H NMR Spectroscopy: Expected signals would include peaks for the aromatic protons, the methylene protons of the imidazoline ring, and the N-H proton. The chemical shifts for the methylene protons in similar 1,2-diaryl-1H-4,5-dihydroimidazoles typically appear in the range of 3.98-4.20 ppm.[3]

  • ¹³C NMR Spectroscopy: The spectrum should show signals for the aromatic carbons, the methylene carbons of the imidazoline ring, the trifluoromethyl carbon, and a characteristic peak for the C=S carbon (thione) which typically appears in the range of 178-185 ppm for similar structures.[2][4]

Q4: What are some common challenges in the synthesis of 1-aryl-imidazoline-2-thiones?

A4: Common challenges include:

  • Low Yields: This can be due to incomplete reactions, side product formation, or difficulties in product isolation.

  • Side Reactions: The formation of byproducts such as dithiocarbamates or over-alkylation/arylation products can occur.

  • Purification Difficulties: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. Recrystallization is often the preferred method of purification.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseRecommended Solution
Inactive Reagents Ensure the purity and dryness of N-(3-trifluoromethylphenyl)ethylenediamine and carbon disulfide. Carbon disulfide is volatile and should be handled with care. The diamine can be sensitive to air and moisture.
Suboptimal Reaction Temperature The reaction of N-arylethylenediamines with carbon disulfide often requires heating.[1] Start with a moderate temperature (e.g., reflux in ethanol or xylene) and optimize as needed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Stoichiometry Use a slight excess of carbon disulfide to ensure the complete conversion of the diamine. A typical molar ratio is 1:1.1 to 1:1.5 (diamine:carbon disulfide).
Inefficient Cyclization The intermediate dithiocarbamic acid needs to cyclize to form the thione. This is often facilitated by heat. Ensure the reaction is heated for a sufficient duration.
Product Loss During Work-up The product may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
Issue 2: Presence of Impurities in the Final Product
Possible CauseRecommended Solution
Unreacted Starting Material Monitor the reaction by TLC to ensure the complete consumption of the starting diamine. If the reaction is sluggish, consider increasing the temperature or reaction time.
Formation of Dithiocarbamate Intermediate The linear dithiocarbamate intermediate may not have fully cyclized. Ensure adequate heating and reaction time to promote cyclization.
Formation of Side Products Side reactions can occur, especially at high temperatures. Purify the crude product by recrystallization. Common solvents for recrystallizing aryl-substituted imidazoline-2-thiones include ethanol, methanol, or mixtures of ethanol and water.[5] For your specific product, a solvent screen is recommended.
Solvent Impurities Use pure, dry solvents for both the reaction and the purification steps to avoid introducing contaminants.

Experimental Protocols

Synthesis of N-(3-trifluoromethylphenyl)ethylenediamine (Precursor)

This protocol is an adapted method based on general procedures for N-arylation of ethylenediamine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-trifluoromethylaniline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add 2-chloroethylamine hydrochloride (1.1 equivalents) and a base such as sodium carbonate (2.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Synthesis of this compound

This protocol is an adapted method based on the general synthesis of 1-arylimidazolidine-2-thiones.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-trifluoromethylphenyl)ethylenediamine (1 equivalent) in a solvent like xylene or ethanol.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization. A range of solvents such as ethanol, methanol, or a mixture of ethanol and water can be tested to find the optimal recrystallization conditions.[5]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis start_prec 3-Trifluoromethylaniline + 2-Chloroethylamine HCl reaction_prec Reflux with Base start_prec->reaction_prec workup_prec Work-up & Purification reaction_prec->workup_prec product_prec N-(3-trifluoromethylphenyl)ethylenediamine workup_prec->product_prec start_target Precursor + Carbon Disulfide product_prec->start_target reaction_target Reflux start_target->reaction_target workup_target Work-up & Purification reaction_target->workup_target product_target 1-(3-Trifluoromethylphenyl) imidazoline-2-thione workup_target->product_target

Caption: General experimental workflow for the synthesis of the target compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low or No Yield inactive_reagents Inactive Reagents low_yield->inactive_reagents bad_temp Suboptimal Temperature low_yield->bad_temp bad_stoich Incorrect Stoichiometry low_yield->bad_stoich bad_cyclization Inefficient Cyclization low_yield->bad_cyclization check_reagents Verify Reagent Purity inactive_reagents->check_reagents optimize_temp Optimize Temperature (TLC) bad_temp->optimize_temp adjust_stoich Adjust Reagent Ratios bad_stoich->adjust_stoich increase_time Increase Reaction Time/Temp bad_cyclization->increase_time

Caption: Troubleshooting logic for low product yield.

troubleshooting_purity cluster_impurities Potential Impurities cluster_purification Purification Strategies impure_product Impure Product unreacted_sm Unreacted Starting Material impure_product->unreacted_sm intermediate Dithiocarbamate Intermediate impure_product->intermediate side_products Side Products impure_product->side_products monitor_tlc Monitor Reaction by TLC unreacted_sm->monitor_tlc force_cyclization Ensure Complete Cyclization intermediate->force_cyclization recrystallize Recrystallize from Suitable Solvent side_products->recrystallize

Caption: Troubleshooting logic for product impurity issues.

References

Technical Support Center: Scale-Up Production of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for the scale-up production of this compound?

A1: The most common and scalable synthetic route is a two-step process. The first step involves the synthesis of the intermediate, N-(3-trifluoromethylphenyl)ethylenediamine. The second step is the cyclization of this diamine with a thiocarbonyl source, typically carbon disulfide, to form the final product.

Q2: What are the critical parameters to control during the synthesis of N-(3-trifluoromethylphenyl)ethylenediamine?

A2: Key parameters to control during the synthesis of the diamine intermediate include reaction temperature, stoichiometry of reactants (3-(trifluoromethyl)aniline and a suitable ethylene precursor like 2-chloroethylamine hydrochloride), and reaction time. Proper control of these parameters is crucial to maximize yield and minimize the formation of side products.

Q3: Are there any specific safety precautions to consider when using carbon disulfide in the cyclization step?

A3: Yes, carbon disulfide is highly flammable and toxic. All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. On a larger scale, the reaction's exothermicity must be carefully managed to prevent runaway reactions. The use of a reactor with efficient cooling and temperature monitoring is essential.

Q4: How can the purity of the final product, this compound, be improved during scale-up?

A4: Purification of the final product on a large scale is typically achieved through crystallization. The choice of solvent is critical for obtaining high purity and good recovery. A systematic screening of crystallization solvents is recommended to identify the optimal conditions. Common techniques involve dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it down to induce crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield in N-(3-trifluoromethylphenyl)ethylenediamine Synthesis Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature.
Side reactions, such as the formation of di-substituted anilines.Optimize the stoichiometry of the reactants. A slight excess of the ethylenediamine precursor might be beneficial.
Exothermic Runaway during Cyclization with Carbon Disulfide Rapid addition of carbon disulfide to the reaction mixture.Add carbon disulfide dropwise or in portions, especially at the beginning of the reaction. Ensure the reactor's cooling system is functioning efficiently.
Inadequate heat dissipation in a large-scale reactor.Use a reactor with a high surface area-to-volume ratio or improve the efficiency of the cooling jacket. Consider using a solvent with a higher boiling point to better manage the reaction temperature.
Formation of Impurities during Cyclization Presence of unreacted starting materials or side products from the first step.Ensure the N-(3-trifluoromethylphenyl)ethylenediamine intermediate is of high purity before proceeding to the cyclization step.
Decomposition of the product under harsh reaction conditions.Optimize the reaction temperature and time to avoid prolonged exposure to high temperatures.
Difficulty in Crystallization of the Final Product The product is an oil or forms a supersaturated solution.Try seeding the solution with a small crystal of the pure product. Experiment with different solvent systems (e.g., ethanol, isopropanol, toluene, or mixtures) to find one that promotes crystallization. A slow cooling rate can also favor the formation of well-defined crystals.
Co-precipitation of impurities with the product.Perform a hot filtration step to remove any insoluble impurities before cooling the solution for crystallization. Consider a multi-step crystallization process for higher purity.

Experimental Protocols

Step 1: Synthesis of N-(3-trifluoromethylphenyl)ethylenediamine

This protocol is a general guideline and may require optimization for specific scales.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-(trifluoromethyl)aniline and a suitable solvent (e.g., methylene chloride).

  • Addition of Reactant: To the stirred solution, add N-(2-chloro-ethyl)-3-(trifluoromethyl)-aniline hydrochloride in portions at room temperature.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until completion.

  • Work-up: After the reaction is complete, cool the mixture and extract it with a sodium carbonate solution.[1]

  • Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude N-(3-trifluoromethylphenyl)ethylenediamine as an oil.[1] Further purification can be achieved by vacuum distillation or by converting it to its dihydrochloride salt for recrystallization if significant impurities are present.[1]

Step 2: Synthesis of this compound
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, dissolve the N-(3-trifluoromethylphenyl)ethylenediamine from Step 1 in a suitable solvent like xylene.[2]

  • Addition of Carbon Disulfide: Add carbon disulfide dropwise to the stirred solution at a controlled rate to manage the exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature until the reaction is complete (monitor by TLC or HPLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture. The crude product may precipitate out of the solution. If so, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude solid.

  • Purification: Purify the crude this compound by crystallization from a suitable solvent (e.g., ethanol or isopropanol).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 17452-08-3[3][4][5]
Molecular Formula C₁₀H₇F₃N₂S[3][4][5]
Molecular Weight 244.236 g/mol [3][4]

Table 2: Summary of Typical Reaction Conditions and Expected Outcomes

Step Reactants Solvent Temperature Typical Yield Purity (after crystallization)
1. Diamine Synthesis 3-(Trifluoromethyl)aniline, N-(2-chloro-ethyl)-3-(trifluoromethyl)-aniline hydrochlorideMethylene ChlorideReflux70-85%>95%
2. Cyclization N-(3-trifluoromethylphenyl)ethylenediamine, Carbon DisulfideXyleneReflux80-95%[2]>99%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-(3-trifluoromethylphenyl)ethylenediamine Synthesis cluster_step2 Step 2: this compound Synthesis start_step1 Start: 3-(Trifluoromethyl)aniline + N-(2-chloro-ethyl)-3-(trifluoromethyl)-aniline hydrochloride reaction_step1 Reaction: Reflux in Methylene Chloride start_step1->reaction_step1 workup_step1 Work-up: Aqueous Extraction reaction_step1->workup_step1 isolation_step1 Isolation: Solvent Evaporation workup_step1->isolation_step1 purification_step1 Purification (optional): Vacuum Distillation or Recrystallization of salt isolation_step1->purification_step1 intermediate Intermediate: N-(3-trifluoromethylphenyl)ethylenediamine purification_step1->intermediate start_step2 Start: N-(3-trifluoromethylphenyl)ethylenediamine + Carbon Disulfide intermediate->start_step2 reaction_step2 Reaction: Reflux in Xylene start_step2->reaction_step2 isolation_step2 Isolation: Cooling and Filtration reaction_step2->isolation_step2 purification_step2 Purification: Crystallization isolation_step2->purification_step2 final_product Final Product: This compound purification_step2->final_product

Caption: Synthetic workflow for this compound.

Potential Side Reactions in Cyclization

side_reactions cluster_main Main Reaction cluster_side Potential Side Reactions diamine N-(3-trifluoromethylphenyl)ethylenediamine product This compound diamine->product thiourea Thiourea Derivative (from incomplete cyclization) diamine->thiourea cs2 Carbon Disulfide cs2->product cs2->thiourea polymer Polymeric Byproducts thiourea->polymer

Caption: Potential side reactions during the cyclization step.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The focus is on addressing and overcoming solubility issues that may arise during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in addressing solubility challenges. Key identifiers and properties are summarized below.

PropertyValueReference
Chemical Formula C₁₀H₇F₃N₂S[1][2]
Molecular Weight 244.24 g/mol [1][2][3]
CAS Number 17452-08-3[1][2]
Appearance White Solid[4]

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary reasons include:

  • Poor Aqueous Solubility: The compound is inherently lipophilic due to the trifluoromethylphenyl group and is expected to have low solubility in water.

  • Solvent Shifting: The compound is likely dissolved in a high concentration in an organic solvent like Dimethyl Sulfoxide (DMSO) for storage. When this stock solution is diluted into an aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Buffer Composition and pH: The pH of your assay buffer can influence the solubility of the compound. Additionally, high concentrations of certain salts in the buffer might decrease solubility through the "salting-out" effect.

  • Concentration Exceeding Solubility Limit: The final concentration of the compound in your assay may be higher than its solubility limit in the specific assay buffer.

  • Temperature Fluctuations: Changes in temperature during the experiment can affect the solubility of the compound.

  • Long Incubation Times: Over extended incubation periods, even compounds that are initially soluble may start to precipitate.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

SolventRationale
Dimethyl Sulfoxide (DMSO) Commonly used for dissolving a wide range of organic compounds for biological assays.
Dimethylformamide (DMF) Another polar aprotic solvent that can be effective in solubilizing hydrophobic compounds.
Ethanol May be used, but solubility might be lower compared to DMSO or DMF.

It is crucial to prepare the stock solution at a concentration that ensures complete dissolution and to visually inspect for any undissolved particles.

Troubleshooting Guide: Assay Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your experiments.

Initial Assessment Workflow

start Precipitation Observed in Assay check_solubility Determine Approximate Solubility in Assay Buffer start->check_solubility visual_inspection Visual Inspection of Serial Dilutions check_solubility->visual_inspection concentration Is Final Concentration Below Solubility Limit? visual_inspection->concentration yes Yes concentration->yes no No concentration->no other_factors Investigate Other Factors: - Dilution Method - Buffer Composition - Incubation Time yes->other_factors Proceed to lower_conc Lower Final Assay Concentration no->lower_conc Action end_problem Problem Resolved lower_conc->end_problem compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione receptor Adrenergic/Imidazoline Receptor compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling Cascade second_messenger->downstream compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione enzyme Target Enzyme (e.g., Kinase, Acetylcholinesterase) compound->enzyme Inhibits product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme biological_effect Biological Effect product->biological_effect

References

Technical Support Center: Accurate Quantification of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and accurate quantification of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A highly sensitive and specific method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS). This method offers excellent resolution and low detection limits, making it suitable for complex matrices such as plasma and tissue homogenates.

Q2: How should I prepare my biological samples for analysis?

For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[1] A generic protocol involves precipitating proteins with acetonitrile, followed by centrifugation. The supernatant is then diluted and loaded onto an appropriate SPE cartridge for further cleanup.

Q3: What are the potential stability issues with this compound?

Imidazoline derivatives can be susceptible to degradation under strong acidic or basic conditions and upon exposure to oxidative agents.[2][3] It is crucial to perform forced degradation studies to identify potential degradation products and establish the stability-indicating capability of the analytical method.

Q4: How can I troubleshoot peak tailing for this compound?

Peak tailing is a common issue for compounds containing amine and sulfur functional groups due to their interaction with residual silanols on the HPLC column.[4] To mitigate this, consider operating the mobile phase at a lower pH, using a highly deactivated (end-capped) column, or adding a competing base to the mobile phase.

Q5: What are common sources of variability in quantitative results?

Inconsistent sample preparation, matrix effects, and instrument variability are primary sources of error. To ensure accuracy and precision, it is essential to use an internal standard, validate the method thoroughly, and follow established Standard Operating Procedures (SOPs).[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Guide 1: HPLC-UV/Vis Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with active silanols on the column.- Inappropriate mobile phase pH.- Use a highly deactivated, end-capped C18 column.- Lower the mobile phase pH to suppress silanol ionization.- Add a competing base (e.g., triethylamine) to the mobile phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if performance degrades.
Low Sensitivity - Suboptimal detection wavelength.- Low sample concentration.- High background noise.- Determine the UV absorbance maximum of the analyte.- Concentrate the sample using SPE.- Use HPLC-grade solvents and ensure a clean system.
Guide 2: LC-MS/MS Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the sample matrix.- Optimize the sample preparation procedure to remove interferences (e.g., use a more selective SPE sorbent).- Use a stable isotope-labeled internal standard.- Dilute the sample if sensitivity allows.[1]
Poor Ionization Efficiency - Incorrect ion source settings.- Unsuitable mobile phase additives.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Use mobile phase additives that promote ionization (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).
Non-linear Calibration Curve - Detector saturation at high concentrations.- Matrix effects varying with concentration.- Analyte instability in the autosampler.- Extend the calibration range or use a weighted linear regression.- Evaluate matrix effects at different concentration levels.- Ensure the stability of processed samples in the autosampler.

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Samples
  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: HPLC-MS/MS Method
Parameter Condition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion > Product Ion (To be determined experimentally)

Quantitative Data Summary

Table 1: Method Validation Parameters (Hypothetical Data)
Parameter Result Acceptance Criteria
Linearity (r²) 0.998≥ 0.995
Precision (%RSD) < 5%≤ 15%
Accuracy (%Bias) ± 7%± 15%
Limit of Detection (LOD) 0.1 ng/mL-
Limit of Quantification (LOQ) 0.5 ng/mL-
Matrix Effect (%) 95-105%85-115%
Recovery (%) > 90%-

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation spe Solid-Phase Extraction precipitation->spe reconstitution Reconstitution spe->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantification of this compound.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_column Check Column Type start->check_column check_ph Check Mobile Phase pH check_column->check_ph Appropriate use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped Not Ideal check_flow Check for Contamination/ Column Void check_ph->check_flow pH is Optimal lower_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) check_ph->lower_ph Too High add_modifier Add Competing Base (e.g., Triethylamine) check_ph->add_modifier Still Tailing flush_column Flush or Replace Column check_flow->flush_column Suspected resolved Issue Resolved check_flow->resolved Clean use_endcapped->resolved lower_ph->resolved add_modifier->resolved flush_column->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Addressing Off-Target Effects of Imidazoline-2-thione Derivatives in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific biological data for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, this guide has been developed using a closely related and well-characterized compound, 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione , a potent inhibitor of Dopamine β-Hydroxylase (DBH). The principles and methodologies described herein are broadly applicable to the characterization of other enzyme inhibitors within this chemical class.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione?

A1: The primary molecular target is Dopamine β-Hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway.[1] This compound acts as a competitive inhibitor of DBH.[1]

Q2: What are the potential off-target effects of imidazoline-2-thione derivatives?

A2: The broader class of imidazole-2-thione and imidazolidine-2-thione derivatives has been associated with a range of biological activities, suggesting the potential for off-target effects. These activities include interactions with various receptors and enzymes. While specific off-target data for 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione is not extensively published, researchers should consider screening against related targets, particularly other copper-containing enzymes, given that DBH is a copper-dependent enzyme.

Q3: How can I control for off-target effects in my experiments?

A3: To ensure that the observed effects are due to the inhibition of DBH, consider the following controls:

  • Use of a structurally distinct DBH inhibitor: Compare the effects of your compound with another known DBH inhibitor that has a different chemical scaffold.

  • Rescue experiments: In a cellular context, see if the addition of norepinephrine (the product of the DBH reaction) can reverse the observed phenotype.

  • Knockdown/knockout models: Utilize cell lines or animal models where DBH expression is genetically silenced to see if the compound still elicits the same effect.

  • Broad-spectrum kinase and receptor screening: If resources permit, profiling the compound against a panel of kinases and receptors can identify potential off-target interactions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent enzyme inhibition results Enzyme instabilityEnsure the enzyme is stored correctly and used fresh. Avoid repeated freeze-thaw cycles.
Incorrect buffer conditionsVerify that the pH and ionic strength of the assay buffer are optimal for DBH activity.
Poor inhibitor solubilityDissolve the compound in a small amount of DMSO or ethanol before diluting in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not affect enzyme activity.
High background signal in the assay Contaminated reagentsUse high-purity water and reagents. Prepare fresh buffers for each experiment.
Autofluorescence of the compoundRun a control well with the compound but without the enzyme or substrate to measure its intrinsic fluorescence at the assay wavelength. Subtract this value from the experimental wells.
Observed cellular effect does not correlate with DBH inhibition Off-target effectsPerform the control experiments outlined in FAQ A3 to investigate other potential mechanisms of action.
Cell permeability issuesIf using a cell-based assay, verify that the compound can cross the cell membrane to reach its intracellular target.

Quantitative Data

Table 1: Inhibitory Potency of 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione against Dopamine β-Hydroxylase

CompoundTargetAssay TypeInhibitor Concentration (µM)% InhibitionKi (µM)
1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thioneDopamine β-HydroxylaseIn vitro enzyme activity assay1500.29

Data is illustrative and based on findings for potent imidazole-2-thione based DBH inhibitors.

Experimental Protocols

Protocol: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound against purified DBH.

Materials:

  • Purified bovine or human DBH

  • Tyramine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • Copper sulfate (CuSO₄)

  • Assay Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • Test compound (e.g., 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione) dissolved in DMSO

  • 96-well microplate (black plates for fluorescence assays)

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by serial dilution in the assay buffer. Ensure the final DMSO concentration is below 1%.

    • Prepare a reaction mixture containing assay buffer, ascorbic acid, catalase, fumarate, and CuSO₄.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a defined amount of DBH to each well of the microplate.

    • Add varying concentrations of the test compound or vehicle (DMSO) to the wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add tyramine to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • The product of the reaction, octopamine, can be quantified. A common method involves a subsequent enzymatic reaction where octopamine is converted to a fluorescent product. Alternatively, HPLC-based methods can be used to separate and quantify the substrate and product.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Catecholamine_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Tyrosine Hydroxylase (TH) Tyrosine->TH Dopamine Dopamine L_DOPA->Dopamine AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine Ascorbate, Cu2+ DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione Inhibitor->DBH

Caption: Catecholamine biosynthesis pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme (DBH) - Substrate (Tyramine) - Cofactors - Inhibitor Stock P2 Serial Dilution of Inhibitor P1->P2 A1 Pre-incubate Enzyme and Inhibitor P2->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Product Formation (e.g., Fluorescence) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50/Ki D2->D3

References

Stability issues of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshoot common stability-related issues.

Disclaimer: The following information is based on the general chemical properties of thiourea derivatives and established methodologies for stability testing. Specific quantitative data for this compound is not currently available in the public domain. Therefore, it is crucial to perform compound-specific experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a thiourea derivative, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Thiourea compounds are known to be susceptible to both hydrolysis and oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: The two most common degradation pathways for thiourea derivatives are oxidation and hydrolysis.[1]

  • Oxidation: The thione group (C=S) can be oxidized to form the corresponding urea (C=O), sulfenic, sulfinic, or sulfonic acids, or disulfide derivatives. This can be initiated by dissolved oxygen or other oxidizing agents present in the solution.[1]

  • Hydrolysis: Under acidic or basic conditions, the imidazoline ring or the thiourea moiety can undergo hydrolysis, leading to ring-opening or conversion to the corresponding urea derivative and hydrogen sulfide.[1]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress study is a process where a compound is intentionally subjected to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[1] This is a critical step in drug development and research to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.[1]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid decrease in compound concentration in solution. The compound may be degrading due to hydrolysis, oxidation, or photolysis.Prepare fresh solutions daily and store them protected from light at low temperatures (e.g., 2-8 °C). Consider using deoxygenated solvents.
Appearance of new peaks in HPLC analysis over time. These are likely degradation products.Conduct a forced degradation study to identify the conditions causing degradation and to characterize the degradation products.
Precipitation of the compound from solution. The chosen solvent may not be optimal, or the concentration may be too high. The precipitate could also be a less soluble degradation product.Test a range of solvents to determine the best solubility and stability. Ensure the concentration is below the saturation point at the storage temperature.
Inconsistent analytical results between experiments. This could be due to variations in solution preparation, storage conditions, or the age of the solution.Standardize protocols for solution preparation and storage. Always use freshly prepared solutions for critical experiments.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

This is a starting point for developing a specific method for this compound.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution may be required)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV, determined by the absorbance maximum of the compound (e.g., 254 nm)

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Expose to Base Basic (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Expose to Thermal Thermal (70°C) Stock->Thermal Expose to Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Dilute Dilute Samples Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways of Thiourea Derivatives cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Thiourea 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Urea Urea Derivative Thiourea->Urea [O] Disulfide Disulfide Thiourea->Disulfide [O] SulfurOxides Sulfur Oxides Thiourea->SulfurOxides [O] Urea_H Urea Derivative Thiourea->Urea_H H2O, H+ or OH- Sulfide Sulfide Thiourea->Sulfide H2O, H+ or OH-

Caption: Potential degradation pathways for thiourea derivatives.

References

Preventing degradation of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione during storage. The information is presented in a question-and-answer format, including troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] Ideal storage involves maintaining the compound at a controlled room temperature, preferably below 30°C, in a low-humidity setting.[1] For compounds that are particularly sensitive to moisture, storage in a desiccator is advisable.[1] To protect against photodegradation, use of amber glass bottles or storage in a dark cabinet is crucial.[1] Containers should be tightly sealed to minimize exposure to air and moisture.[1] For enhanced protection, especially for long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.[1]

Q2: My solid sample of this compound has turned yellow. What could be the cause and what should I do?

A2: A yellow discoloration of the solid compound is a common indicator of degradation, likely due to oxidation or photodegradation.[1] To prevent this, ensure the compound is stored in a tightly sealed, amber glass container in a cool, dark, and dry place.[1] If you suspect oxidation, purging the container with an inert gas before sealing can be beneficial.[1] For experimental purposes, it is recommended to use a fresh, un-discolored batch of the compound to ensure the integrity of your results. The purity of the discolored compound should be verified using an appropriate analytical method, such as HPLC, before use.[1]

Q3: I've noticed a faint ammonia or sulfur-like odor from my stored compound. What does this signify?

A3: The presence of an ammonia or sulfur-like odor is indicative of thermal decomposition or hydrolysis of the thiourea moiety.[1] This suggests that the storage temperature may be too high or the compound has been exposed to moisture.[1] It is crucial to verify that the storage temperature is within the recommended range and that the container is properly sealed to prevent moisture ingress.[1]

Q4: The compound has become clumpy and difficult to handle. What is the likely cause?

A4: Clumping or stickiness of the solid is a sign of moisture absorption, as many thiourea derivatives are hygroscopic.[1] To mitigate this, store the compound in a desiccator or a controlled low-humidity environment.[1] Always ensure the container is sealed tightly immediately after use to minimize exposure to atmospheric moisture.[1]

Q5: Are there any general recommendations for handling solutions of this compound?

A5: Solutions of thiourea derivatives are often less stable than the solid form. It is generally recommended to prepare solutions fresh before use.[1] If storage of a solution is necessary, it should be protected from light and stored at a low temperature, such as in a refrigerator. Filtering the solution before use may also be beneficial.[1] The stability of the compound in solution is highly dependent on the solvent and pH, with degradation often accelerated in both acidic and alkaline conditions.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration (e.g., yellowing) of solid compound Oxidation or photodegradation.[1]Store in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.[1]
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.[1]Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture entry.[1]
Compound has become clumpy or sticky Absorption of moisture (hygroscopicity).[1]Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Inconsistent experimental results Degradation of the compound leading to lower purity.[1]Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, melting point).[1]
Precipitate formation in solution Degradation leading to insoluble products or exceeding solubility limits.[1]Prepare fresh solutions before use. If storing solutions, filter them before use and consider storing them at a lower temperature (refrigerated).[1]

Stability Data Summary

Condition Stress Level Potential Degradation Pathway Expected Outcome
Temperature >40°CThermal DecompositionFormation of odorous byproducts (ammonia, sulfur compounds).[1]
Humidity >60% RHHydrolysisClumping of solid material, potential formation of urea and sulfide analogs.[1][2]
Light UV or prolonged daylight exposurePhotodegradationDiscoloration (yellowing), potential cleavage of the trifluoromethyl group to form trifluoroacetic acid.[1][3][4]
pH (in solution) Acidic (<4) or Alkaline (>8)HydrolysisAccelerated degradation compared to neutral pH.[2] Under alkaline conditions, hydrolysis of the -CF3 group to a carboxylic acid is possible.[3]
Oxidation Exposure to air, oxidizing agentsOxidationFormation of corresponding urea, disulfides, or various sulfur oxides.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a specified period. Also, reflux the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (General Procedure)

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Visualizations

Degradation Pathway of Thiourea Derivatives

G Potential Degradation Pathways A 1-(3-Trifluoromethylphenyl) imidazoline-2-thione B Oxidation Products (e.g., Urea analog, Disulfides) A->B Oxidizing agents, Air C Hydrolysis Products (e.g., Urea analog, Sulfide) A->C Moisture, pH (acid/base) D Photodegradation Products (e.g., Ring-opened structures) A->D UV/Visible Light E Thermal Decomposition Products (e.g., Ammonia, Sulfur compounds) A->E Heat

Caption: Potential degradation pathways for thiourea derivatives.

Experimental Workflow for Stability Testing

G Stability Testing Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Storage Define Optimal Storage Conditions Pathway->Storage Compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Sample Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for conducting forced degradation and stability studies.

Troubleshooting Logic for Compound Degradation

G Troubleshooting Degradation Issues Start Suspected Degradation? CheckAppearance Visual Inspection: Discoloration, Clumping? Start->CheckAppearance CheckOdor Odor Present? (Ammonia/Sulfur) CheckAppearance->CheckOdor Yes CheckPurity Analytical Check: Purity by HPLC CheckAppearance->CheckPurity No Action_Moisture Improve Moisture Control: - Use Desiccator - Tightly Seal Container CheckAppearance->Action_Moisture Yes (Clumping) Action_Storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal CheckOdor->Action_Storage IsPure Purity > 95%? CheckPurity->IsPure Action_Discard Discard and Use Fresh Batch IsPure->Action_Discard No Stop Proceed with Experiment IsPure->Stop Yes Action_Storage->CheckPurity Action_Moisture->CheckPurity

Caption: A logical flow for troubleshooting suspected compound degradation.

References

Optimizing dosing and administration for in vivo studies with 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosing and administration for in vivo studies with the novel compound 1-(3-Trifluoromethylphenyl)imidazoline-2-thione (TPI-2T). As a compound with limited publicly available in vivo data, this guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during early-stage preclinical research.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Problem Potential Cause Suggested Solution
Poor Solubility in Aqueous Vehicles The trifluoromethylphenyl group contributes to the lipophilicity of the compound, potentially leading to low solubility in aqueous solutions suitable for injection.- Vehicle Screening: Test a panel of biocompatible solvents and co-solvents. Start with common vehicles like saline, PBS, and cyclodextrins. Consider using a small percentage of DMSO or ethanol, but be mindful of potential toxicity. - Formulation Development: Explore the use of formulating agents such as surfactants (e.g., Tween 80) or creating a micro-suspension or emulsion. - pH Adjustment: Evaluate the effect of pH on the solubility of TPI-2T.
Inconsistent Results Between Animals This could be due to variability in drug formulation, administration technique, or individual animal metabolism.- Formulation Homogeneity: Ensure the dosing solution or suspension is homogenous. If it's a suspension, vortex thoroughly before each administration. - Precise Administration: For oral gavage, ensure the compound is delivered directly to the stomach. For injections, use consistent needle sizes and injection sites. - Dose-Response Curve: Generate a dose-response curve to understand the therapeutic window and identify a dose that produces a consistent effect.
Observed Toxicity or Adverse Events The compound may have off-target effects or a narrow therapeutic index.- Dose De-escalation: If adverse events are observed, reduce the dose. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Clinical Observations: Carefully monitor animals for clinical signs of toxicity such as weight loss, changes in behavior, or altered breathing patterns.[1][2] - Histopathology: At the end of the study, perform histopathological analysis of key organs to identify any potential tissue damage.
Lack of Efficacy The dose may be too low, the administration route may be inappropriate, or the compound may have poor bioavailability.- Dose Escalation: If no toxicity is observed, cautiously increase the dose. - Alternative Administration Routes: If oral administration is ineffective, consider parenteral routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. - Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of TPI-2T. This will provide insights into its bioavailability and half-life.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for an in vivo study with TPI-2T?

A1: Due to the lack of published in vivo data for TPI-2T, a formal dose-ranging study is essential. It is recommended to start with a low dose, for example, 1-5 mg/kg, and escalate the dose in subsequent cohorts while closely monitoring for signs of toxicity. Information from in vitro studies, such as the EC50 or IC50, can sometimes be used to estimate a starting dose, but this should be done with caution.

Q2: How should I prepare TPI-2T for administration?

A2: The preparation method will depend on the chosen administration route and the compound's solubility.

  • For Oral Administration (Gavage): If TPI-2T is soluble in an aqueous vehicle, it can be dissolved directly. If not, it can be suspended in a vehicle like 0.5% methylcellulose or carboxymethylcellulose.

  • For Parenteral Injection (IP, IV, SC): The compound must be in a sterile, isotonic solution. If solubility is an issue, formulation development with excipients like cyclodextrins or co-solvents (e.g., a small percentage of DMSO in saline) may be necessary. Always perform a small-scale solubility test before preparing a large batch of dosing solution.

Q3: What are the potential signs of toxicity to monitor for?

A3: General clinical signs of toxicity in rodents include:

  • Weight loss

  • Decreased food and water intake

  • Changes in posture (hunching)

  • Ruffled fur

  • Lethargy or hyperactivity

  • Labored breathing[1]

  • Diarrhea or changes in feces

It is crucial to establish a baseline for these parameters before dosing begins and to have a clear endpoint for humane euthanasia if severe toxicity is observed.

Q4: What control groups should I include in my study?

A4: At a minimum, you should include:

  • Vehicle Control Group: This group receives the same volume of the vehicle used to dissolve or suspend TPI-2T, administered by the same route. This is crucial to ensure that any observed effects are due to the compound and not the vehicle itself.

  • Untreated Control Group: In some experimental designs, an untreated group that receives no intervention can also be included.

Experimental Protocols

Since specific validated protocols for TPI-2T are not available, the following are general, adaptable templates for key preliminary studies.

Protocol 1: Vehicle Solubility Screening

Objective: To identify a suitable vehicle for the in vivo administration of TPI-2T.

Materials:

  • This compound (TPI-2T)

  • Test Vehicles: Saline, Phosphate-Buffered Saline (PBS), 5% DMSO in Saline, 10% Tween 80 in water, 45% Polyethylene glycol 300 (PEG300) in water, 0.5% Methylcellulose (MC) in water.

  • Vortex mixer

  • Microcentrifuge tubes

Method:

  • Weigh out a small, precise amount of TPI-2T (e.g., 1-5 mg) into separate microcentrifuge tubes for each vehicle to be tested.

  • Add a small, measured volume of the first test vehicle to achieve the highest desired concentration.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. Note if the solution is clear, hazy, or has visible particles.

  • If not fully dissolved, add an additional measured volume of the vehicle to dilute the concentration and repeat step 3.

  • Continue this process until the compound is fully dissolved or until a minimum practical concentration is reached.

  • Repeat for all test vehicles.

  • Record the solubility in mg/mL for each vehicle.

Protocol 2: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of TPI-2T and identify a dose range for efficacy studies.

Animals:

  • Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

Method:

  • Acclimate animals for at least one week before the study begins.

  • Prepare the dosing formulation of TPI-2T in the vehicle selected from Protocol 1.

  • Divide the animals into groups (n=3-5 per group), including a vehicle control group.

  • Administer a single dose of TPI-2T to each group, starting with a low dose (e.g., 5 mg/kg) and escalating in subsequent groups (e.g., 15, 50, 150 mg/kg). The selection of doses may be informed by toxicity data from structurally related compounds if available.

  • Monitor animals daily for 7-14 days for clinical signs of toxicity (as listed in the FAQ section) and record body weights.

  • The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Data Presentation

When you generate your own data, structuring it in clear tables is essential for interpretation and comparison.

Table 1: Example Solubility Data Table

VehicleConcentration Tested (mg/mL)ObservationEstimated Solubility (mg/mL)
Saline1Insoluble< 1
5% DMSO in Saline10Clear Solution≥ 10
0.5% Methylcellulose20Homogenous SuspensionN/A (Suspension)

Table 2: Example MTD Study Results Table

GroupDose (mg/kg)Administration RouteNumber of AnimalsMortalityMaximum Body Weight Loss (%)Clinical Signs Observed
1VehicleOral Gavage50/51%None
215Oral Gavage50/53%None
350Oral Gavage50/58%Mild, transient lethargy
4150Oral Gavage51/518%Lethargy, ruffled fur

Visualizations

As there is currently no established signaling pathway or specific experimental workflow for this compound in the public domain, a diagrammatic representation would be speculative. However, a logical workflow for initiating in vivo studies with a novel compound like TPI-2T can be visualized.

in_vivo_workflow cluster_preliminary Preliminary Steps cluster_toxicology Toxicology Assessment cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis & Iteration solubility Solubility Screening formulation Formulation Development solubility->formulation mtd MTD Study formulation->mtd dose_range Dose-Range Finding mtd->dose_range pilot_pk Pilot PK Study dose_range->pilot_pk efficacy_study Efficacy Study pilot_pk->efficacy_study analysis Data Analysis efficacy_study->analysis refinement Protocol Refinement analysis->refinement refinement->dose_range

Caption: Workflow for in vivo studies of a novel compound.

References

Validation & Comparative

Comparative Analysis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione and Other Dopamine β-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dopamine β-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[1][2] Inhibition of DBH is a therapeutic strategy for various conditions, including hypertension, heart failure, and substance use disorders.[3][4] By blocking this enzyme, inhibitors can modulate the levels of dopamine and norepinephrine in the nervous system, leading to various physiological effects.

Quantitative Comparison of DBH Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several known DBH inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 Value (nM)Notes
1-(3-Trifluoromethylphenyl)imidazoline-2-thione Dopamine β-hydroxylase (Predicted)Data not availablePotency is inferred based on structural similarity to other imidazoline-2-thione based DBH inhibitors.
Nepicastat Dopamine β-hydroxylase (human & bovine)8.5 - 9A selective and potent inhibitor that can cross the blood-brain barrier.[5][6][7]
Disulfiram Dopamine β-hydroxylase~1000A non-selective inhibitor, also known for its use in alcohol aversion therapy.[3][8]
Etamicastat Dopamine β-hydroxylase107A potent and reversible inhibitor with peripheral selectivity.[5][9][10]
Zamicastat Dopamine β-hydroxylaseData not available (inhibitor activity confirmed)A peripherally selective DBH inhibitor.[5][11]

Signaling Pathway: Catecholamine Biosynthesis

The diagram below illustrates the catecholamine biosynthesis pathway, highlighting the role of Dopamine β-hydroxylase and the point of inhibition by compounds like this compound.

Catecholamine_Biosynthesis cluster_enzymes Enzymatic Conversions Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2, Fe2+ BH4 -> BH2 TH Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine PLP AADC Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine O2, Ascorbate Cu2+ DBH Dopamine β-Hydroxylase (DBH) Inhibitor This compound & Other DBH Inhibitors Inhibitor->DBH Inhibition

Caption: The catecholamine biosynthesis pathway, showing the conversion of Tyrosine to Norepinephrine and the inhibitory action on Dopamine β-hydroxylase.

Experimental Protocols

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a test compound against DBH.

Materials:

  • Purified Dopamine β-hydroxylase (from bovine adrenal glands or recombinant human)

  • Tyramine (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumarate

  • Copper sulfate (CuSO4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 6.0)

  • Sodium periodate

  • Sodium metabisulfite

  • Perchloric acid

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with electrochemical or UV detection.

Procedure:

  • Preparation of Reagents: Prepare all solutions and buffers to their final concentrations. The test compound should be prepared in a dilution series.

  • Enzyme Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine the following in order:

    • Potassium phosphate buffer

    • Fumarate solution

    • Ascorbic acid solution

    • Catalase solution

    • CuSO4 solution

    • A specific volume of the diluted test compound or vehicle (for control).

  • Enzyme Addition and Incubation: Add the purified DBH enzyme to the reaction mixture. Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding the tyramine substrate. Continue the incubation at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Product Quantification:

    • Spectrophotometric Method: The product, octopamine, can be oxidized with sodium periodate to form p-hydroxybenzaldehyde, which can be measured spectrophotometrically at a specific wavelength.

    • HPLC Method: The amount of octopamine produced can be quantified using a more sensitive and specific HPLC method with either electrochemical or UV detection.[12]

  • Data Analysis:

    • Calculate the percentage of DBH inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization HTS Compound Library Screening Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) Dose_Response->Mechanism Selectivity Selectivity Profiling (against other enzymes) Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME_Tox In Vitro ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy & PK/PD Studies ADME_Tox->In_Vivo

Caption: A generalized workflow for the discovery and development of enzyme inhibitors, from initial screening to in vivo studies.

Conclusion

Based on its chemical structure, this compound is a compelling candidate for investigation as a Dopamine β-hydroxylase inhibitor. The comparative data on known DBH inhibitors such as Nepicastat and Etamicastat provide a benchmark for assessing its potential potency and selectivity. The provided experimental protocols offer a clear framework for researchers to empirically determine the inhibitory activity of this and other novel compounds, thereby contributing to the development of new therapeutics targeting the catecholamine pathway.

References

Comparative Efficacy Analysis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the efficacy of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione against a known standard is not possible at this time due to a lack of publicly available scientific data on the biological activity and therapeutic applications of this specific compound.

Extensive searches for experimental studies, clinical trial data, or peer-reviewed publications detailing the efficacy and mechanism of action of this compound have yielded no specific results. While the broader class of compounds containing thiazolidine-2-thione moieties has been investigated for various therapeutic properties, including antimicrobial and antitumor activities, this information is not specific to the requested compound.

Consequently, the core requirements for this comparison guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled. Without foundational data on the compound's effects, a relevant "known standard" for comparison cannot be identified, and no experimental workflows or logical relationships can be diagrammed.

Further research and publication of preclinical or clinical data on this compound are required before a meaningful and objective comparison guide can be developed for the scientific community. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific literature for future studies that may elucidate its pharmacological profile.

Comparative Guide to 1-(3-Trifluoromethylphenyl)imidazoline-2-thione Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(3-trifluoromethylphenyl)imidazoline-2-thione analogs and related compounds. Due to the limited availability of specific quantitative data for the title compounds, this guide leverages data from structurally similar 1-arylimidazolidine-2-thiones to draw pertinent comparisons and discuss potential therapeutic applications. The primary focus of the available quantitative data is on antibacterial activity.

Structure-Activity Relationship Insights

The biological activity of 1-arylimidazoline-2-thione analogs is significantly influenced by the nature and position of substituents on the aryl ring. The trifluoromethyl (-CF3) group, in particular, is a common feature in many biologically active compounds due to its ability to enhance metabolic stability and membrane permeability.

While specific data on the 3-trifluoromethylphenyl substituted analogs is scarce, studies on related 1-arylimidazolidine-2-thiones reveal important SAR trends. For instance, the substitution pattern on the phenyl ring plays a crucial role in determining the antibacterial efficacy of these compounds.

Data Presentation: Antibacterial Activity of 1-Aryl-2-methylthio-imidazolines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 1-aryl-2-methylthio-imidazolines, which are derivatives of 1-arylimidazolidine-2-thiones, against various bacterial strains. This data provides a quantitative basis for comparing the impact of different aryl substituents on antibacterial potency.

CompoundAr-SubstituentMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. P. aeruginosa
2a H11.022.044.1
2b 4-CH322.344.689.2
2c 4-OCH311.122.344.6
2d 4-Cl22.745.445.4
2e 4-Br11.322.722.7
2f 4-F23.346.646.6
2g 2,4-di-Cl11.823.623.6
Ampicillin -22.144.288.4
Chloramphenicol -11.322.645.3

Data sourced from a study on the synthesis and antimicrobial activities of 1-aryl-2-methylthio-imidazolines.[1]

Experimental Protocols

Synthesis of 1-Arylimidazolidine-2-thiones (General Procedure)
  • A solution of the appropriate N-arylethylenediamine (10 mmol) in xylene (50 mL) is prepared.

  • Carbon disulfide (12 mmol) is added dropwise to the solution with stirring.

  • The reaction mixture is refluxed for 8-12 hours, until the evolution of hydrogen sulfide ceases (as indicated by lead acetate paper).

  • The solvent is removed under reduced pressure.

  • The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1-arylimidazolidine-2-thione.[1]

Antibacterial Activity Assay (Microdilution Method)
  • Bacterial strains are cultured in Mueller-Hinton broth.

  • The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates.

  • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • The plates are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Imidazoline Receptor Binding Assay (Hypothetical Protocol)

While specific binding data for the target compounds is unavailable, a general protocol for assessing binding affinity to imidazoline receptors (potential targets) is provided below.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the imidazoline receptor subtype of interest (e.g., I1 or I2).

  • Radioligand: A suitable radioligand, such as [3H]-clonidine for I1 receptors or [3H]-idazoxan for I2 receptors, is used.

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways and Experimental Workflows

Imidazoline-2-thione analogs may exert their biological effects by interacting with imidazoline receptors. The signaling pathways for the I1 and I2 subtypes are distinct and are visualized below.

G cluster_workflow Experimental Workflow: SAR Study A Synthesis of Analogs B Structural Characterization (NMR, MS) A->B C Biological Screening (e.g., Antibacterial Assay) A->C D Quantitative Data Analysis (MIC Determination) C->D E SAR Elucidation D->E G cluster_I1 I1 Imidazoline Receptor Signaling Ligand Imidazoline Ligand I1R I1 Receptor Ligand->I1R PLC Phospholipase C I1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC activates Downstream Downstream Effects (e.g., Modulation of Ion Channels) PKC->Downstream G cluster_I2 I2 Imidazoline Receptor Association Ligand Imidazoline Ligand I2R I2 Receptor (Mitochondrial Site) Ligand->I2R MAO Monoamine Oxidase (MAO) I2R->MAO modulates Neurotransmitter Neurotransmitter Metabolism MAO->Neurotransmitter regulates

References

A Comparative Analysis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Structure-Activity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the in vitro and in vivo activity of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione is not extensively available in current literature, a comparative analysis based on its structural components—the imidazoline-2-thione core and the 3-trifluoromethylphenyl substituent—provides valuable insights into its potential biological activities. This guide synthesizes data from structurally related compounds to offer a predictive comparison and to highlight potential avenues for future research.

The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These properties are crucial in drug design and have been successfully incorporated into a number of FDA-approved drugs.[4][5][6] The imidazoline-2-thione scaffold is also a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive effects.[7][8]

This guide will compare the reported activities of related imidazoline-2-thione derivatives and compounds bearing the 3-trifluoromethylphenyl moiety to build a structure-activity relationship (SAR) profile and hypothesize the potential efficacy of this compound.

Comparative In Vitro Activity of Structurally Related Compounds

To understand the potential in vitro profile of this compound, we can examine data from compounds sharing its core structures. The following table summarizes the in vitro activities of selected imidazoline-2-thione and 3-trifluoromethylphenyl-containing compounds against various cell lines and pathogens.

Compound/Derivative ClassTarget/AssayActivity Metric (e.g., IC50, MIC)Reference Compound/ControlSource
Imidazoline-2-thione Analogs
Substituted Imidazoline AnalogsMelanoma cell lines (A375, B16)IC50 > 10 µMSorafenib[9]
2-Naphthaldehyde N-(imidazolidin-2-ylidene)hydrazoneα2-adrenergic and imidazoline I1 receptorsKi = 94.3 nM and IC50 = 51.7 nM-[10]
3-Trifluoromethylphenyl-Containing Compounds
Trifluoromethylated Homocamptothecin DerivativesAntitumor activity against various cancer cell linesHigher in vitro activity than topotecanTopotecan[11]
N'-(3-trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidinesInhibition of --INVALID-LINK---MK801 at the PCP binding siteLow nanomolar affinity-[12]
Aryl Trifluoromethyl TelluridesHeLa and 4T1 cancer cell lines (MTT assay)Excellent anti-tumor activity-[13]

Hypothesized In Vivo Activity and Signaling Pathways

Based on the activities of related compounds, this compound could potentially exhibit anticancer or antimicrobial properties. The trifluoromethyl group is known to enhance the efficacy of anticancer agents in vivo.[11] The specific signaling pathways that might be modulated can be inferred from the mechanisms of action of similar compounds. For instance, many anticancer agents containing a trifluoromethylphenyl group act as kinase inhibitors or apoptosis inducers.

Below is a hypothesized signaling pathway that could be targeted by a compound with the structural features of this compound, leading to apoptosis in cancer cells.

Apoptosis_Signaling_Pathway This compound This compound Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) This compound->Pro-apoptotic Proteins (Bax, Bak) Activates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Data Acquisition Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plates->Incubate for 24h Treat with compound dilutions Treat with compound dilutions Incubate for 24h->Treat with compound dilutions Incubate for 48-72h Incubate for 48-72h Treat with compound dilutions->Incubate for 48-72h Add MTT solution to each well Add MTT solution to each well Incubate for 48-72h->Add MTT solution to each well Incubate for 2-4h for formazan formation Incubate for 2-4h for formazan formation Add MTT solution to each well->Incubate for 2-4h for formazan formation Remove medium and add DMSO Remove medium and add DMSO Incubate for 2-4h for formazan formation->Remove medium and add DMSO Measure absorbance at 570 nm Measure absorbance at 570 nm Remove medium and add DMSO->Measure absorbance at 570 nm Calculate cell viability Calculate cell viability Measure absorbance at 570 nm->Calculate cell viability

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione. The experimental data presented herein is illustrative to demonstrate the cross-validation process.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and quality control. It involves comparing two distinct analytical methods to ensure that they provide equivalent results. This process is essential when transferring a method between laboratories or when a new method is introduced to replace an existing one. The goal is to demonstrate the interchangeability of the methods, thereby ensuring consistency and reliability of analytical data.

Analytical Methodologies

Two common and powerful analytical techniques for the quantification of small organic molecules like this compound are HPLC-UV and GC-MS. Below are detailed hypothetical protocols for each method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk drug substance and formulated products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase. Working solutions are prepared by serial dilution. For formulated products, an extraction with the mobile phase followed by filtration is performed.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for the analysis of trace amounts of this compound and for its determination in complex matrices like biological fluids.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: Samples are derivatized to increase volatility and thermal stability. A common derivatizing agent for compounds with active hydrogens is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then dissolved in a suitable solvent like ethyl acetate.

Data Presentation: A Comparative Summary

The following tables summarize the hypothetical validation parameters for the two proposed analytical methods, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 3.0%≤ 2.0% for assay
Limit of Detection (LOD) (µg/mL) 0.20.02Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 0.70.07Signal-to-Noise ≥ 10
Specificity No interference from placeboNo co-eluting peaksNo interference at the retention time of the analyte

Table 2: System Suitability Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Tailing Factor < 1.5< 1.5≤ 2.0
Theoretical Plates > 2000> 50000> 2000
Relative Standard Deviation of Peak Area (n=6) < 1.0%< 2.0%≤ 2.0%

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G Experimental Workflow for Analytical Method Cross-Validation A Define Acceptance Criteria B Select Representative Samples A->B C Analyze Samples with Method A (e.g., HPLC-UV) B->C D Analyze Samples with Method B (e.g., GC-MS) B->D E Compile and Compare Data C->E D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Results Meet Acceptance Criteria? F->G H Methods are Considered Equivalent G->H Yes I Investigate Discrepancies & Re-evaluate G->I No J Document and Report Findings H->J I->C I->D

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not established, a generic representation of a small molecule drug interacting with a cellular signaling pathway is provided below. Small-molecule drugs often function by modulating the activity of key proteins in signaling cascades.[4][5]

G Generic Small Molecule Drug Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Drug 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Receptor Membrane Receptor Drug->Receptor Binds and Modulates Kinase1 Kinase A Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response Regulates Gene Expression

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the imidazoline-2-thione scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities. The strategic substitution on the phenyl ring appended to this core can significantly modulate the pharmacological profile of the resulting molecule. This guide presents a comparative study of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione and its unsubstituted counterpart, 1-Phenylimidazoline-2-thione, with a focus on their in vitro anticancer activity. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is a common strategy in drug design to enhance metabolic stability and cell permeability, and to modulate receptor binding affinity. This analysis aims to elucidate the impact of this substitution on the antiproliferative effects of the parent compound.

Comparative Biological Activity

A study evaluating a series of 1-substituted phenyl-imidazoline-2-thione derivatives against various human cancer cell lines provides a basis for comparing the anticancer activities of 1-Phenylimidazoline-2-thione and a closely related analog, 1-(2-chlorophenyl)imidazoline-2-thione. While direct comparative data for the 3-trifluoromethyl derivative was not available in the reviewed literature, the 2-chloro derivative can serve as a relevant comparator due to the electron-withdrawing nature of the chloro group, similar to the trifluoromethyl group.

The antiproliferative activity was assessed using the MTT assay, and the results are summarized as IC50 values (the concentration required to inhibit 50% of cell growth). The data reveals that the nature and position of the substituent on the phenyl ring play a crucial role in the cytotoxic potential of these compounds.

CompoundCancer Cell LineIC50 (µM)[1]
1-Phenylimidazoline-2-thione (BI1)MCF-7 (Breast)> 10
HL-60 (Leukemia)> 10
HCT-116 (Colon)> 10
1-(2-Chlorophenyl)imidazoline-2-thioneMCF-7 (Breast)7.29
HL-60 (Leukemia)1.51
HCT-116 (Colon)6.33

The unsubstituted 1-Phenylimidazoline-2-thione (BI1) exhibited low micromolar activity against the MCF-7 and HL-60 cell lines, with poor activity against HCT-116.[1] In contrast, the introduction of a chloro group at the ortho position of the phenyl ring, as in 1-(2-chlorophenyl)imidazoline-2-thione, led to a notable increase in antiproliferative activity across all three cell lines, with IC50 values in the low micromolar range.[1] This suggests that the presence of an electron-withdrawing group on the phenyl ring can enhance the anticancer potency of the imidazoline-2-thione scaffold. It is plausible that the trifluoromethyl group, being a stronger electron-withdrawing group than chlorine, could impart even greater activity, although direct experimental evidence is needed to confirm this hypothesis.

Experimental Protocols

The following is a detailed methodology for the in vitro antiproliferative activity assessment, based on standard protocols for such screenings.

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of viable, metabolically active cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing Methodologies

To provide a clearer understanding of the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Anticancer Screening Workflow A Cancer Cell Seeding (96-well plates) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Reagent Addition C->D E Formazan Crystal Formation (in viable cells) D->E F Solubilization of Formazan (e.g., with DMSO) E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (IC50 Determination) G->H

Workflow for in vitro anticancer screening.

G cluster_1 Hypothesized Signaling Pathway Inhibition Compound Imidazoline-2-thione Derivative Target Putative Kinase Target (e.g., EGFR, VEGFR) Compound->Target Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Target->Downstream Apoptosis Apoptosis Target->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Hypothesized mechanism of action.

References

Unveiling the Therapeutic Potential of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the therapeutic potential of the chemical scaffold to which 1-(3-Trifluoromethylphenyl)imidazoline-2-thione belongs, in the context of current therapeutic landscapes for relevant diseases. While specific preclinical and clinical data for this compound is not publicly available, this document synthesizes information on the broader imidazoline-2-thione class of compounds to offer a forward-looking perspective on its potential applications and key areas for future research.

Executive Summary

The imidazoline-2-thione scaffold is a versatile pharmacophore that has demonstrated a wide spectrum of biological activities in preclinical studies. These include potential applications in oncology, infectious diseases, and neurodegenerative disorders. This guide will explore these potential therapeutic avenues and draw high-level comparisons with existing treatment modalities. The objective is to highlight the data required to position this compound or related compounds within the current therapeutic armamentarium.

Potential Therapeutic Applications of the Imidazoline-2-thione Scaffold

Research into derivatives of imidazoline-2-thione has revealed promising activity in several key therapeutic areas:

  • Anticancer Activity: Certain imidazole-2-thione derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, mechanisms that are hallmarks of established chemotherapeutic agents.[1]

  • Antimicrobial and Antifungal Activity: The imidazolidine-2-thione core is found in various agents with demonstrated antimicrobial and antifungal properties.[2][3][4]

  • Anti-HIV Activity: Some derivatives have exhibited inhibitory effects on HIV-1 replication.[2][3]

  • Neuroprotection: The broader imidazoline receptor system, to which this class of compounds may bind, is implicated in neuroprotective effects. Activation of imidazoline 2 receptors has been shown to offer neuroprotection through various mechanisms, including the inhibition of monoamine oxidase (MAO) and reduction of cellular calcium overload.[5] Furthermore, related heterocyclic structures have been investigated for their neuroprotective potential.[6][7]

  • Cardiovascular and Pulmonary Disorders: Imidazolidine-2-thione derivatives have been identified as adenosine-A2B receptor antagonists, suggesting potential for the treatment of cardiovascular and pulmonary conditions.[8]

Head-to-Head Comparison with Current Therapeutics: A High-Level Overview

Due to the absence of specific data for this compound, the following tables provide a generalized comparison with current therapeutics in potential areas of application. These tables are intended to serve as a framework for future comparative studies.

Table 1: Potential in Oncology (e.g., Breast Cancer)
FeatureImidazoline-2-thione Derivatives (Hypothetical)Doxorubicin (Anthracycline)
Mechanism of Action Dual DNA intercalation and Topoisomerase II inhibition[1]DNA intercalation and Topoisomerase II inhibition
Reported Efficacy Some derivatives show higher in vitro activity than doxorubicin against MCF-7 breast cancer cells.[1]Well-established efficacy in various cancers.
Key Adverse Effects UnknownCardiotoxicity, myelosuppression, nausea, vomiting.
Route of Administration UnknownIntravenous
Table 2: Potential in Neurodegenerative Diseases (e.g., Parkinson's Disease)
FeatureImidazoline-2-thione Derivatives (Hypothetical)LevodopaMAO-B Inhibitors (e.g., Selegiline)
Mechanism of Action Potential neuroprotection via imidazoline receptor modulation, MAO inhibition.[5]Dopamine precursor, restores dopamine levels.[3]Inhibit the breakdown of dopamine in the brain.[3]
Therapeutic Effect Hypothetically disease-modifying (neuroprotective).Symptomatic relief of motor symptoms.[3]Symptomatic relief, may have some neuroprotective effects.
Key Adverse Effects UnknownDyskinesias, "on-off" fluctuations, nausea.Nausea, headache, insomnia.
Route of Administration UnknownOralOral

Experimental Protocols

To facilitate future research and direct comparison, detailed experimental protocols for key assays are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the anticancer potential of a compound.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 (concentration inhibiting 50% of cell growth) is determined.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is relevant for assessing the potential of a compound in the context of neurodegenerative diseases like Parkinson's.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A suitable substrate for each enzyme is chosen (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Assay Buffer: A phosphate buffer at a physiological pH (e.g., 7.4) is used.

  • Incubation: The test compound is pre-incubated with the MAO enzyme in the assay buffer.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The product of the enzymatic reaction is detected. For example, the oxidation of the substrate can be coupled to a reaction that produces a fluorescent or luminescent signal.

  • Signal Measurement: The signal is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the inhibitory effect of the test compound is determined by comparing the reaction rate in the presence and absence of the compound. The IC50 value is then calculated.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the potential therapeutic applications of this compound.

cluster_0 Hypothetical Anticancer Mechanism Compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Intercalation DNA Intercalation Compound->Intercalation Binds to Inhibition Enzyme Inhibition Compound->Inhibition Inhibits DNA Cellular DNA TopoII Topoisomerase II Intercalation->DNA Apoptosis Apoptosis Intercalation->Apoptosis Induces Inhibition->TopoII Inhibition->Apoptosis Induces

Caption: Hypothetical dual-action anticancer mechanism.

cluster_1 Potential Neuroprotective Pathway Compound 1-(3-Trifluoromethylphenyl) imidazoline-2-thione I2_Receptor Imidazoline 2 Receptor Compound->I2_Receptor Activates MAO_B Monoamine Oxidase B Compound->MAO_B Inhibits Neuroprotection Neuroprotection I2_Receptor->Neuroprotection Metabolites Inactive Metabolites MAO_B->Metabolites Metabolizes to Dopamine Dopamine Dopamine->MAO_B Substrate

Caption: Potential neuroprotective signaling pathway.

cluster_2 Experimental Workflow: In Vitro Cytotoxicity Start Seed Cancer Cells in 96-well plate AddCompound Add Test Compound (Varying Concentrations) Start->AddCompound Incubate Incubate for 48-72h AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate for 2-4h AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining in vitro cytotoxicity.

Conclusion and Future Directions

The imidazoline-2-thione scaffold represents a promising starting point for the development of novel therapeutics across multiple disease areas. The presence of the trifluoromethylphenyl group on the specific compound , this compound, may enhance its metabolic stability and cell permeability, properties that are often desirable in drug candidates.

To move forward, a comprehensive preclinical data package for this compound is required. This should include:

  • In vitro pharmacology: Determination of the mechanism of action and potency against relevant targets.

  • In vitro and in vivo efficacy: Studies in validated animal models for oncology, neurodegenerative diseases, or infectious diseases.

  • Pharmacokinetics: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety and toxicology: A thorough evaluation of the compound's safety profile.

The generation of this data will be critical to accurately position this compound against current therapeutics and to determine its true potential as a novel treatment option for patients.

References

Evaluating the Selectivity Profile of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount in predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative evaluation of the selectivity profile of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione against other well-characterized imidazoline receptor ligands.

Comparison with Alternative Ligands

To contextualize the potential selectivity of this compound, we compare it with three other imidazoline ligands: Tracizoline, Benazoline, and Idazoxan. Tracizoline and Benazoline are known for their high selectivity for the I2 imidazoline receptor subtype, whereas Idazoxan exhibits broader affinity, also binding to α2-adrenergic receptors.

Table 1: Comparative Selectivity Profiles of Imidazoline Ligands

CompoundTarget ReceptorBinding Affinity (pKi)Selectivity Ratio (I2/α1)Selectivity Ratio (I2/α2)
This compound I2 Imidazoline, α1-Adrenergic, α2-AdrenergicData not availableData not availableData not available
TracizolineI2 Imidazoline8.74[1]2,344[1]7,762[1]
BenazolineI2 Imidazoline9.07[1]2,691[1]18,621[1]
IdazoxanI2 Imidazoline & α2-AdrenergicHigh affinity for bothLower selectivityLower selectivity

As illustrated in Table 1, Tracizoline and Benazoline demonstrate high and specific affinity for the I2 imidazoline receptor, with significant selectivity over both α1 and α2-adrenergic receptors.[1] This high degree of selectivity makes them valuable tools for studying the specific functions of the I2 receptor. In contrast, Idazoxan's profile as a non-selective ligand highlights the importance of evaluating compounds against a panel of relevant receptors.

Experimental Protocols

The determination of a compound's selectivity profile relies on robust and standardized experimental procedures. The primary method for quantifying binding affinity is the radioligand binding assay.

Radioligand Binding Assay for I2 Imidazoline and Adrenergic Receptors

This in vitro assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the binding affinity (Ki) of a test compound for I2 imidazoline, α1-adrenergic, and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues like rat cortex for I2 and α2 receptors, or rat liver for α1 receptors).

  • Radioligand specific for each receptor:

    • I2 Imidazoline: [³H]-Idazoxan or other suitable I2-selective radioligand.

    • α1-Adrenergic: [³H]-Prazosin.

    • α2-Adrenergic: [³H]-Rauwolsine or [³H]-Yohimbine.

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations is prepared in the incubation buffer.

  • Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Selectivity Determination: The selectivity of the test compound is determined by comparing its Ki values for the target receptor (e.g., I2 imidazoline) versus other receptors (e.g., α1 and α2-adrenergic receptors). A higher ratio indicates greater selectivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the selectivity profile of a compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., 1-(3-...)imidazoline-2-thione) Test_Compound->Incubation Filtration Filtration (Separation of Bound vs. Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Quantify Bound Radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki Selectivity Determine Selectivity Ratio Ki->Selectivity

Caption: Workflow for Determining Selectivity via Radioligand Binding Assay.

Conclusion

The comprehensive evaluation of a compound's selectivity is a critical step in drug discovery and development. While direct experimental data for this compound remains elusive in the reviewed literature, the established high selectivity of structurally related compounds like Tracizoline and Benazoline for the I2 imidazoline receptor provides a valuable benchmark. To definitively characterize the selectivity profile of this compound, conducting radioligand binding assays against a panel of relevant receptors, including I2 imidazoline, α1-adrenergic, and α2-adrenergic receptors, is essential. The methodologies and comparative data presented in this guide offer a robust framework for such an evaluation.

References

Comparative Analysis of the Anti-Cancer Potential of Phenyl-Substituted Thiourea and Imidazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental evaluation and reproducibility of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione and related compounds, with a focus on their cytotoxic activity against cancer cell lines.

Introduction

The development of novel anti-cancer agents is a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, imidazoline-2-thiones and their structural analogs, such as thiourea derivatives, have emerged as promising scaffolds for the design of new therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of these compounds, with a specific focus on derivatives bearing a 3-(trifluoromethyl)phenyl moiety.

Due to the limited availability of published experimental data specifically for this compound, this guide will utilize data from its close structural analog, 1-aryl-3-(3-trifluoromethylphenyl)thiourea, as a primary reference point. This comparison will be contextualized with data from other relevant imidazoline-2-thione and heterocyclic derivatives to provide a broader perspective on their anti-cancer potential. The objective is to offer a framework for evaluating the reproducibility of experimental findings and to guide future research in this area.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected 3-(trifluoromethyl)phenylthiourea derivatives and comparative heterocyclic compounds against various human cancer cell lines. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Derivatives

Compound IDR-group (Substitution on second phenyl ring)Cell LineIC₅₀ (µM)
1 4-ClSW480 (Colon)2.6 ± 0.3
SW620 (Colon)3.1 ± 0.4
PC3 (Prostate)4.5 ± 0.5
K-562 (Leukemia)6.8 ± 0.7
2 3,4-diClSW480 (Colon)1.5 ± 0.2
SW620 (Colon)1.9 ± 0.3
PC3 (Prostate)3.2 ± 0.4
K-562 (Leukemia)4.1 ± 0.5
3 4-CF₃SW480 (Colon)3.8 ± 0.4
SW620 (Colon)4.9 ± 0.6
PC3 (Prostate)7.1 ± 0.8
K-562 (Leukemia)8.9 ± 1.0

Data sourced from a study on the cytotoxic activity of 3-(trifluoromethyl)phenylthiourea analogs.

Table 2: Cytotoxicity of Comparative Imidazoline-2-thione and Other Heterocyclic Derivatives

Compound ClassSpecific Compound ExampleCell LineIC₅₀ (µM)Reference
Imidazo[4,5-h]quinolineCompound 12aHepG2 (Liver)2.42 ± 1.02[1]
A549 (Lung)6.29 ± 0.99[1]
PC-3 (Prostate)5.11 ± 1.00[1]
Imidazole-2-thione HybridCompound 5hMCF-7 (Breast)(3-fold more active than doxorubicin)[1]
3-Substituted-4-oxo-imidazolidin-2-(1H)-thioneCompound 7HepG-2 (Liver)-
HCT-116 (Colon)-
Compound 9HCT-116 (Colon)72.46 µg/ml

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies are crucial. The following is a standard protocol for determining cytotoxicity using the MTT assay, a widely accepted colorimetric method.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., SW480, SW620, PC3, K-562) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells and seed them into 96-well microplates at a density of 1 x 10⁴ cells per well.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin).
  • Incubate the plates for 72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the following formula:
  • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the relationships between the key components, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seeding in 96-well plates Cell_Culture->Seeding Compound_Prep Compound Preparation & Dilution Treatment 72h Incubation Compound_Prep->Treatment MTT_Addition MTT Addition (4h) Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570nm) IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Compound_Relationship Target 1-(3-Trifluoromethylphenyl) imidazoline-2-thione Proxy 1-Aryl-3-(3-trifluoromethylphenyl) thiourea Target->Proxy Structural Analog (Proxy for Data) Comparator2 Substituted Imidazoline-2-thiones Target->Comparator2 Same Core Scaffold Comparator1 Imidazo[4,5-h]quinoline Derivatives Proxy->Comparator1 Comparative Cytotoxicity Proxy->Comparator2 Comparative Cytotoxicity

Caption: Relationship between the target compound and its comparators.

Conclusion and Future Directions

The reproducible evaluation of experimental results is fundamental to advancing drug discovery. While direct experimental data for this compound remains elusive in publicly available literature, the analysis of its close structural analog, 1-aryl-3-(3-trifluoromethylphenyl)thiourea, reveals potent cytotoxic activity against several cancer cell lines. The provided IC₅₀ values and the detailed MTT assay protocol offer a solid baseline for researchers to conduct their own investigations and verify these findings.

The comparative data from other imidazoline-2-thione and heterocyclic derivatives suggest that this chemical space is a fertile ground for the discovery of novel anti-cancer agents. Future research should prioritize the synthesis and rigorous biological evaluation of this compound to directly assess its therapeutic potential. Furthermore, elucidation of the mechanism of action, for instance, through signaling pathway analysis, will be critical in understanding how these compounds exert their cytotoxic effects and in guiding the design of more potent and selective drug candidates. Researchers are encouraged to adhere to standardized protocols, such as the one detailed in this guide, to ensure the generation of high-quality, reproducible data that can be confidently compared and built upon by the scientific community.

References

Benchmarking the Performance of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, detailed preclinical performance data for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, including in vivo efficacy, mechanism of action, and direct comparative studies against alternative compounds, is not publicly available. This lack of specific data prevents the creation of a detailed comparison guide as initially requested. The following serves as a summary of the information landscape and a guide to contextualizing the potential research direction for this compound based on related chemical moieties.

The trifluoromethylphenyl group is a common substituent in medicinal chemistry, known to enhance properties such as metabolic stability and receptor binding affinity. Similarly, the imidazoline-2-thione core is a heterocyclic structure found in various biologically active molecules. However, the specific combination in this compound has not been the subject of published preclinical studies that would allow for a thorough performance benchmark.

General Biological Context of Related Structures

While data on the target compound is unavailable, the broader classes of molecules it belongs to have been investigated for various therapeutic applications.

  • Trifluoromethylphenyl-Containing Compounds: The presence of a trifluoromethyl group on a phenyl ring is a well-established strategy in drug design. This moiety can significantly alter the electronic properties and lipophilicity of a molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Compounds containing this group have been explored as anticancer, anti-inflammatory, and antimicrobial agents.

  • Heterocyclic Thiones: The thione group (C=S) within a heterocyclic ring system, such as imidazoline-2-thione, is a key pharmacophore in a variety of compounds. These structures are known to exhibit a wide range of biological activities, including but not limited to, antiviral, antibacterial, and antifungal properties. The sulfur atom can play a crucial role in coordinating with metal ions in enzymes or participating in other biological interactions.

Future Directions and a Proposed Path Forward

Given the absence of specific preclinical data for this compound, a logical first step for researchers interested in this compound would be to perform initial in vitro screening to determine its potential biological activities. A proposed workflow for such an investigation is outlined below.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Preclinical Models A Synthesis and Purification of This compound B Initial Cytotoxicity Assays (e.g., MTT, LDH) A->B C Primary Biological Screening (Target-based or Phenotypic) B->C D Determination of IC50/EC50 Values C->D E Target Identification and Validation (e.g., Proteomics, Genetic Screens) D->E F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G Pharmacokinetic (PK) Studies (ADME Profiling) F->G H Efficacy Studies in Relevant Animal Models of Disease G->H I Toxicology and Safety Pharmacology H->I

Caption: Proposed workflow for preclinical evaluation.

Hypothetical Experimental Protocols

Should initial screening reveal promising activity, the following are examples of detailed experimental protocols that would be necessary to benchmark the performance of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on a panel of relevant cell lines.

  • Method:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and a relevant comparator compound in cell culture medium.

    • Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Elucidation

  • Objective: To investigate the effect of the compound on the activation state of key proteins in a specific signaling pathway.

  • Method:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of a kinase) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

While a direct performance comparison of this compound is not currently possible due to the lack of published data, its chemical structure suggests potential for biological activity. The path to understanding its preclinical performance requires a systematic investigation beginning with fundamental in vitro assays to identify its biological effects, followed by more detailed mechanistic studies and, ultimately, in vivo validation. The provided workflow and hypothetical protocols offer a roadmap for researchers to generate the necessary data to benchmark this compound against existing alternatives in a specific therapeutic area.

Safety Operating Guide

Essential Safety and Disposal Procedures for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and proper disposal of 1-(3-Trifluoromethylphenyl)imidazoline-2-thione, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure operational safety and environmental compliance.

Disclaimer: This guide is based on general safety protocols for related chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to all applicable federal, state, and local regulations.

I. Immediate Safety and Handling Precautions

Before handling this compound, ensure that all personnel are trained on its potential hazards and have access to the necessary personal protective equipment (PPE).

Personal Protective Equipment (PPE):

Equipment Specification
Gloves Nitrile or neoprene, chemically resistant.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, flame-retardant recommended.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

  • If swallowed: Call a poison control center or doctor immediately for treatment advice.

II. Proper Disposal Pathway

The primary and recommended method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[1][2] It is crucial to follow a structured procedure to ensure safety and regulatory compliance.

start Start: Disposal of This compound waste_characterization Characterize Waste: - Pure compound - Contaminated materials (e.g., PPE, glassware) start->waste_characterization containerize Properly Containerize and Label Waste - Use designated, compatible containers. - Clearly label with chemical name and hazard symbols. waste_characterization->containerize segregate Segregate from Incompatible Waste - Avoid mixing with strong oxidizing agents or acids. containerize->segregate storage Store Safely in a Designated Area - Cool, dry, and well-ventilated location. - Away from general lab traffic. segregate->storage contact_vendor Contact Licensed Hazardous Waste Vendor - Provide waste characterization details. - Schedule a pickup. storage->contact_vendor documentation Complete Waste Manifest Documentation - Ensure accurate and complete records for regulatory compliance. contact_vendor->documentation end End: Waste Collected by Vendor for Proper Disposal documentation->end

Disposal Workflow for this compound

III. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Pure Chemical Waste: Any unused or expired this compound should be considered hazardous waste.

  • Contaminated Materials: This includes grossly contaminated PPE (gloves, aprons), spill cleanup materials (absorbents), and empty containers.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your waste disposal vendor. It is particularly important to keep it separate from strong oxidizing agents and strong acids.

2. Containerization and Labeling:

  • Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition and can be securely sealed.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).

    • The date the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated area.

  • The storage area should be away from general laboratory traffic and incompatible materials.

  • Keep containers tightly closed to prevent leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

5. Incineration as a Potential Disposal Method:

  • For halogenated organic compounds such as this, high-temperature incineration in a facility equipped with afterburners and scrubbers is a potential disposal method. This process is designed to break down the chemical into less harmful components.

  • However, the incineration of fluorinated compounds can be complex and may lead to the formation of other persistent and toxic byproducts if not performed under optimal conditions. This underscores the importance of using a specialized and licensed waste disposal facility.

IV. Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill (use absorbent material) ppe->contain collect Collect Spill Debris contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose

Spill Response Workflow

Spill Cleanup Steps:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Personal Protection: Before attempting to clean up the spill, put on the appropriate PPE as outlined in Section I.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (such as vermiculite, dry sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Place all contaminated absorbent material and any contaminated soil or surfaces into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office in accordance with your laboratory's safety protocols.

References

Personal protective equipment for handling 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(3-Trifluoromethylphenyl)imidazoline-2-thione

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Based on data from related thiourea compounds, this compound should be considered potentially hazardous. Thiourea and its derivatives are often classified with the following risks:

  • Harmful if swallowed.

  • Suspected of causing cancer.[1]

  • Suspected of damaging the unborn child.[1][2]

  • May cause skin sensitization through prolonged or repeated contact.

  • Toxic to aquatic life with long-lasting effects.[2]

The presence of the trifluoromethylphenyl group may introduce additional, uncharacterized hazards. Therefore, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound.[1][3][4][5] This is based on standard protocols for handling potent, hazardous, and uncharacterized research chemicals.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and unforeseen reactions.
Hand Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).Prevents skin contact and absorption. It is recommended to double-glove.
Body A laboratory coat that fastens securely. Consider a chemically resistant apron.Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used, especially when handling the solid form or if dust generation is possible.Minimizes inhalation of the compound.
Operational Plan: Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation risk.

  • Ensure a safety shower and eyewash station are readily accessible.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If weighing the solid, do so in a fume hood on a tared and sealed container to avoid generating dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and aerosol generation.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly with soap and water.[3][6]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Keep the container tightly sealed and clearly labeled with the compound name and appropriate hazard warnings.

Disposal Plan

All waste containing this compound must be treated as hazardous.

Waste Segregation:

  • Solid Waste: Contaminated PPE (gloves, liners, etc.) and any solid compound should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[5]

Disposal Procedure:

  • Collect all waste in appropriately labeled containers.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

G Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound (if solid) prep_area->handle_weigh Proceed to Handling handle_solution Prepare and Use Solution handle_weigh->handle_solution cleanup_decon Decontaminate Surfaces and Equipment handle_solution->cleanup_decon After Experiment cleanup_wash Wash Hands and Exposed Skin cleanup_decon->cleanup_wash

Caption: A workflow diagram illustrating the key steps for safely handling the compound.

G Disposal Workflow for Contaminated Materials cluster_collection Waste Collection cluster_disposal Final Disposal collect_solid Solid Waste (PPE, etc.) in Labeled Container disposal_follow Follow Institutional and Local Regulations collect_solid->disposal_follow collect_liquid Liquid Waste in Labeled Container collect_liquid->disposal_follow disposal_certified Arrange Pickup by Certified Hazardous Waste Company disposal_follow->disposal_certified start Waste Generation start->collect_solid start->collect_liquid

Caption: A diagram outlining the proper procedure for the disposal of contaminated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.